molecular formula C27H40O3 B8068832 Calcipotriol Impurity C

Calcipotriol Impurity C

Katalognummer: B8068832
Molekulargewicht: 412.6 g/mol
InChI-Schlüssel: LWQQLNNNIPYSNX-LFDOYIGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcipotriol Impurity C is a useful research compound. Its molecular formula is C27H40O3 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10+/t17-,22+,23-,24+,25-,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQQLNNNIPYSNX-LFDOYIGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@@H](C[C@@H](C4=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113082-99-8
Record name 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling Calcipotriol Impurity C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Calcipotriol (B1668217) Impurity C, a critical reference standard for researchers, scientists, and drug development professionals working with the synthetic vitamin D analogue, Calcipotriol. This document outlines the chemical structure, analytical data, and the relevant biological pathways associated with Calcipotriol and its derivatives.

Chemical Identity and Structure

Calcipotriol Impurity C, also known as (5E)-Calcipotriol or Calcipotriene Related Compound C, is a geometric isomer of Calcipotriol.[][2][3][4][5] Its chemical structure is defined by the IUPAC name: (5E, 7E, 22E, 24S)-24-cyclopropyl-9, 10-secochola- 5, 7, 10(19), 22-tetraene-1α, 3β, 24-triol.[][3][6] The key differentiating feature from Calcipotriol is the stereochemistry at the C5-C6 double bond, which is in the E (trans) configuration instead of the Z (cis) configuration found in the parent drug.

The molecular formula of this compound is C27H40O3, and its molecular weight is 412.61 g/mol .[][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 113082-99-8[][6][7]
Molecular Formula C27H40O3[][6][7]
Molecular Weight 412.61 g/mol []
Appearance White to Off-White Solid[6][8]
Purity (by HPLC) Typically ≥ 95%[6][9]
Solubility Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO)[6]
Storage 2-8°C[6][8]

Experimental Protocols

Analytical Detection and Quantification

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for the separation and quantification of Calcipotriol and its impurities, including Impurity C.[2][10][11]

  • Chromatographic Conditions:

    • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[10][12]

    • Column Temperature: 50°C.[10][12]

    • Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran.[10][12]

    • Detection: UV detection at 264 nm for Calcipotriol and its related impurities.[10][12]

This method is capable of separating this compound from the active pharmaceutical ingredient (API) and other known impurities like Impurity B and Impurity D.[2][8]

Synthesis and Isolation

While specific, detailed, publicly available protocols for the direct synthesis of this compound are limited, its formation is often a consequence of the synthesis of Calcipotriol itself. The (5E) isomer can arise during the Wittig reaction and subsequent reduction steps in the synthesis of the (5Z) isomer (Calcipotriol).[6] Photoisomerization of the (5E,7E)-triene system to the (5Z,7E)-triene is a key step in Calcipotriol synthesis, and incomplete isomerization can result in the presence of Impurity C.[6]

Isolation of this compound from a mixture of isomers is typically achieved through preparative chromatography, often utilizing a chiral stationary phase to resolve diastereomers.[11]

Biological Context: The Vitamin D Receptor Signaling Pathway

Calcipotriol and its analogues exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[13] The binding of a ligand, such as Calcipotriol, to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.

The VDR signaling pathway is crucial in regulating cell proliferation and differentiation, making it a key target in the treatment of hyperproliferative skin disorders like psoriasis.[6]

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR_inactive Inactive VDR Calcipotriol->VDR_inactive Binds VDR_RXR VDR-RXR Heterodimer VDR_inactive->VDR_RXR Heterodimerizes with RXR RXR_inactive Inactive RXR RXR_inactive->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Regulates CellCycle Cell Cycle Arrest Transcription->CellCycle Differentiation Cell Differentiation Transcription->Differentiation

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

The binding of Calcipotriol to the VDR in the cytoplasm leads to a conformational change, which then facilitates the heterodimerization of the VDR with the Retinoid X Receptor (RXR).[13] This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[9] This interaction modulates the transcription of genes involved in cell cycle regulation and cellular differentiation, leading to the therapeutic effects observed in psoriasis.[9]

Logical Workflow for Impurity Identification and Control

The identification and control of impurities like this compound are critical for ensuring the safety and efficacy of the final drug product. A logical workflow is essential for this process.

Impurity_Workflow Start Calcipotriol Synthesis Crude Crude Product Mixture Start->Crude Analysis RP-HPLC Analysis Crude->Analysis Decision Impurity C > Threshold? Analysis->Decision Purification Preparative Chromatography Decision->Purification Yes Final Final API (Specification Met) Decision->Final No Reject Batch Rejection/ Reprocessing Decision->Reject If Purification Fails Purification->Final

Caption: Workflow for this compound Control.

This workflow illustrates the key stages from synthesis to final product release. Following the synthesis of Calcipotriol, the crude product is analyzed using a validated analytical method like RP-HPLC to quantify the levels of Impurity C. If the concentration of Impurity C exceeds the predefined specification threshold, the batch undergoes a purification step, typically preparative chromatography, to reduce the impurity to an acceptable level. The purified product is then re-analyzed to ensure it meets the final specifications before release.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for detailed experimental work and validation. Researchers should consult primary literature and established pharmacopeial methods for detailed protocols.

References

In-Depth Technical Guide: Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 113082-99-8

This technical guide provides a comprehensive overview of Calcipotriol Impurity C, a critical substance for consideration in the development, manufacturing, and quality control of the antipsoriatic drug Calcipotriol. The information is tailored for researchers, scientists, and drug development professionals, focusing on the impurity's chemical properties, formation, analytical detection, and potential biological significance.

Physicochemical and Structural Data

This compound, also known as (5E)-Calcipotriol, is a stereoisomer of the active pharmaceutical ingredient Calcipotriol.[1][2][3] Its presence in the drug substance is monitored and controlled to ensure the safety and efficacy of the final drug product.

PropertyData
IUPAC Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[2][4][5]
Synonyms (5E)-Calcipotriol, Calcipotriene Related Compound C[2][5]
CAS Number 113082-99-8[][]
Molecular Formula C27H40O3[3][]
Molecular Weight 412.61 g/mol []
Appearance White to Off-White Solid[][8]
Purity (Typical) ≥95%[][]
Solubility Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)[4][]
Storage Conditions -20°C, protected from light[][9]

Formation and Logical Relationship

This compound is an isomer of Calcipotriol, differing in the configuration around the 5-6 double bond. It can arise during the synthesis process or as a degradation product when Calcipotriol is exposed to stress conditions such as heat, light, or acid.[] This isomerization is a critical transformation to monitor, as it affects the molecule's three-dimensional structure and, consequently, its biological activity.

G Calcipotriol Calcipotriol (5Z-isomer) ImpurityC This compound (5E-isomer) Calcipotriol->ImpurityC Isomerization (Stress Conditions: Heat, Light, Acid) ImpurityC->Calcipotriol Reversion

Caption: Isomeric relationship between Calcipotriol and Impurity C.

Analytical Methodologies

The primary method for the separation, identification, and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11] Its structural similarity to the parent drug necessitates a highly specific and sensitive, stability-indicating method.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on established methods for separating Calcipotriol and its related impurities.[10][11]

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV detector.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[10][11]

  • Column Temperature: 50°C.[10][11]

  • Mobile Phase: A gradient mixture of solvents. For example:

    • Solvent A: Water/Methanol/Tetrahydrofuran (THF)[]

    • Solvent B: Acetonitrile/Water/THF[]

  • Gradient Program: A validated gradient program designed to separate Impurity C from Calcipotriol and other known impurities.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[]

  • Detection: UV at 264 nm, as both Calcipotriol and Impurity C share a similar chromophore.[][10]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as the mobile phase, to a known concentration.

  • System Suitability: Use a reference solution containing Calcipotriol and known impurities (including Impurity C) to verify resolution, retention time, and peak shape before sample analysis.[12]

Analytical Workflow Diagram

G cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Dissolution in Diluent Injection Inject Sample/Standard Sample_Prep->Injection Std_Prep Reference Standard Preparation Std_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Gradient Elution on C18 Column Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection at 264 nm Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification vs. Reference Standard Integration->Quantification

Caption: General workflow for RP-HPLC analysis of this compound.

Quantitative Analytical Data
ParameterTypical Value
Detection Wavelength (λmax) 264 nm[][10]
Limit of Detection (LOD) 0.002 µg/mL[10][11]
Limit of Quantification (LOQ) 0.006 µg/mL[10][11]

Biological Activity and Signaling Pathway

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that modulates gene transcription.[13] As a stereoisomer, this compound is also a potential ligand for the VDR.[][9] Although its binding affinity and subsequent biological potency are expected to be different from the parent drug, its interaction with the VDR is the primary mechanism of potential biological effect. The VDR signaling cascade is a critical pathway in regulating cell proliferation and differentiation, particularly in keratinocytes, which is relevant to the treatment of psoriasis.[13][14]

Vitamin D Receptor (VDR) Signaling Pathway

G cluster_cell Target Cell (e.g., Keratinocyte) VDR Vitamin D Receptor (VDR) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (on DNA) VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Response (↓ Proliferation, ↑ Differentiation) Transcription->Response Ligand This compound Ligand->VDR Binds

Caption: Potential signaling pathway of this compound via the VDR.

References

Synthesis and Characterization of Calcipotriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Calcipotriol Impurity C, a critical geometric isomer of the active pharmaceutical ingredient Calcipotriol. Understanding the formation and analytical profile of this impurity is essential for robust drug development, quality control, and regulatory compliance in the pharmaceutical industry.

Introduction to Calcipotriol and Its Impurities

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. Its therapeutic effect is mediated through the vitamin D receptor, leading to the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation. The synthesis of Calcipotriol is a multi-step process that can generate various process-related impurities and degradation products.

This compound, also known as (5E)-Calcipotriol, is the geometric isomer of Calcipotriol at the C5-C6 double bond. While Calcipotriol possesses the (5Z,7E) configuration, Impurity C has the (5E,7E) configuration. The presence and quantity of this impurity must be carefully controlled to ensure the safety and efficacy of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1]
Synonyms (5E)-Calcipotriol, Calcipotriene Related Compound C[1]
CAS Number 113082-99-8[1]
Molecular Formula C₂₇H₄₀O₃[1]
Molecular Weight 412.6 g/mol [1]
Appearance Off-White Solid[1]
Solubility Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)[1]
Storage 2-8 °C[1]

Synthesis of this compound

The synthesis of this compound ((5E)-Calcipotriol) involves the coupling of two key synthons: a protected A-ring fragment and a CD-ring fragment containing the side chain, ensuring the desired (5E,7E) geometry of the triene system. A plausible synthetic strategy is outlined below, based on the convergent synthesis of vitamin D analogs.

A key intermediate for introducing the (5E,7E) triene system is a (5E,7E)-benzothiazoyl sulfone derivative of the CD-ring system.

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a multi-stage process starting from a suitable vitamin D precursor.

Synthesis Workflow Vitamin_D_Precursor Vitamin D Precursor (e.g., Vitamin D2) CD_Ring_Synthon CD-Ring Synthon with (5E,7E) Geometry Vitamin_D_Precursor->CD_Ring_Synthon Multiple Steps Coupling_Reaction Julia-Kocienski Olefination CD_Ring_Synthon->Coupling_Reaction Side_Chain_Aldehyde Side-Chain Aldehyde Synthon Side_Chain_Aldehyde->Coupling_Reaction Protected_Impurity_C Protected Calcipotriol Impurity C Coupling_Reaction->Protected_Impurity_C Deprotection Deprotection Protected_Impurity_C->Deprotection Impurity_C This compound Deprotection->Impurity_C

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on established synthetic methodologies for vitamin D analogs.

Step 1: Preparation of the (5E,7E)-CD-Ring Sulfone Synthon

The synthesis starts from a suitable vitamin D precursor, which is converted to a C-22 alcohol with a protected triene system. This alcohol is then transformed into a benzothiazoyl sulfone, followed by deprotection to yield the (5E,7E)-benzothiazoyl sulfone of the CD-ring.

Step 2: Julia-Kocienski Olefination

The (5E,7E)-CD-ring sulfone is coupled with a suitable side-chain aldehyde synthon via a Julia-Kocienski olefination reaction. This reaction stereoselectively forms the C22-C23 double bond.

  • Reagents: (5E,7E)-CD-Ring Sulfone, Side-Chain Aldehyde, Lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: The sulfone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). LiHMDS is added dropwise, and the mixture is stirred to form the anion. The side-chain aldehyde is then added, and the reaction is allowed to proceed to completion.

Step 3: Deprotection

The protecting groups on the hydroxyl functions of the coupled product are removed to yield this compound.

  • Reagent: Tetrabutylammonium fluoride (B91410) (TBAF).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: The protected impurity is dissolved in THF, and a solution of TBAF is added. The reaction is monitored by TLC or HPLC until completion.

Step 4: Purification

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization of this compound

The structural elucidation and purity assessment of this compound are performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for separating this compound from the active ingredient and other related substances.

HPLC ParameterCondition
Column C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water:Methanol:THF (70:25:5 v/v/v)
Mobile Phase B Acetonitrile:Water:THF (90:5:5 v/v/v)
Gradient A gradient elution is employed to achieve separation.
Flow Rate Typically 1.0 mL/min
Column Temperature 50 °C
Detection UV at 264 nm
Injection Volume 20 µL

This method is capable of separating Calcipotriol, Impurity C, and other known impurities.

Spectroscopic Characterization

Detailed spectroscopic data is typically provided with the purchase of a reference standard for this compound. The expected spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the triene system, the cyclopropyl (B3062369) group, and the protons adjacent to the hydroxyl groups. The chemical shifts of the protons in the vicinity of the C5-C6 double bond will differ from those of Calcipotriol due to the change in geometry.

  • ¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all 27 carbon atoms in the molecule, with the chemical shifts of the sp² carbons of the triene system being particularly informative for confirming the isomeric structure.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to be identical to that of Calcipotriol, as they are isomers. Electrospray ionization (ESI) in positive or negative ion mode can be used.

  • Expected Molecular Ion: [M+H]⁺ at m/z 413.3 or [M-H]⁻ at m/z 411.3.

  • Fragmentation: The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • C=C Stretching: Bands around 1600-1650 cm⁻¹ for the carbon-carbon double bonds of the triene system.

  • C-O Stretching: Bands in the region of 1000-1200 cm⁻¹ for the carbon-oxygen single bonds.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Characterization Workflow Synthesized_Impurity_C Synthesized Crude This compound Purification Purification (Column Chromatography) Synthesized_Impurity_C->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation Final_Confirmation Confirmation of Structure and Purity Purity_Assessment->Final_Confirmation NMR 1H and 13C NMR Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR NMR->Final_Confirmation MS->Final_Confirmation FTIR->Final_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are critical aspects of ensuring the quality and safety of Calcipotriol drug products. This guide provides a framework for understanding the synthetic pathways and the analytical techniques required for the identification and quantification of this specific geometric isomer. A thorough understanding and implementation of these methods are essential for researchers, scientists, and drug development professionals working with Calcipotriol.

References

Unraveling the Formation of Calcipotriol Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of Calcipotriol (B1668217) Impurity C, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient Calcipotriol. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product.

Introduction to Calcipotriol and its Isomeric Impurities

Calcipotriol is a synthetic analog of vitamin D₃ used in the topical treatment of psoriasis. Its therapeutic effect is attributed to its ability to bind to the vitamin D receptor (VDR), which modulates gene expression related to cell proliferation and differentiation. The chemical structure of Calcipotriol features a conjugated triene system, which is susceptible to isomerization.

Calcipotriol Impurity C is chemically identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, also known as (5E)-Calcipotriol. It is a geometric isomer of Calcipotriol, differing in the configuration around the C5-C6 double bond. The formation of this and other isomeric impurities is a significant challenge in the synthesis of Calcipotriol, as they may exhibit different pharmacological and toxicological profiles.[][2]

The Genesis of Impurity C: A Tale of Two Isomers

The formation of this compound is intrinsically linked to the synthetic route employed to construct the Calcipotriol molecule, particularly the formation of the conjugated triene system. The primary mechanism involves incomplete photoisomerization of a key intermediate.

The Wittig Reaction: A Starting Point for Isomer Formation

A common strategy in Calcipotriol synthesis involves the Wittig reaction to couple the A-ring and the CD-ring fragments of the molecule. This reaction typically utilizes a C-22 aldehyde derivative of a cholecalciferol precursor with a (5E,7E) triene configuration. The Wittig reaction itself, while effective in forming the carbon-carbon double bond in the side chain, yields a product that retains the (5E,7E) geometry of the starting material.[3][4] This (5E,7E)-precursor is the direct antecedent to both Calcipotriol and Impurity C.

Photoisomerization: The Critical Step

The conversion of the thermodynamically more stable (5E,7E)-isomer to the desired biologically active (5Z,7E)-isomer (Calcipotriol) is achieved through a crucial photoisomerization step.[2][3][4] This reaction is typically carried out using a photosensitizer, such as anthracene, and exposing the reaction mixture to ultraviolet (UV) light.

The mechanism of sensitized photoisomerization involves the following key steps:

  • Excitation of the Sensitizer (B1316253): The sensitizer (e.g., anthracene) absorbs a photon of UV light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

  • Energy Transfer: The excited triplet sensitizer collides with a molecule of the (5E,7E)-precursor and transfers its energy, promoting the precursor to its triplet state.

  • Isomerization in the Triplet State: In the triplet state, the C5-C6 double bond of the precursor has a lower rotational barrier, allowing for rotation around the bond.

  • Decay to Ground State: The triplet state can then decay back to the ground state as either the (5Z,7E)-isomer (Calcipotriol) or the starting (5E,7E)-isomer (which will eventually become Impurity C after deprotection).

The formation of this compound is a direct consequence of incomplete photoisomerization. If the reaction is not driven to completion, a certain percentage of the (5E,7E)-isomer will remain in the reaction mixture. Subsequent deprotection steps to remove protecting groups from the hydroxyl functions will then yield a mixture of Calcipotriol and this compound.

G Figure 1. Photoisomerization Pathway in Calcipotriol Synthesis cluster_0 Wittig Reaction cluster_1 Photoisomerization cluster_2 Deprotection A-Ring Synthon A-Ring Synthon Protected (5E,7E)-Calcipotriol Precursor Protected (5E,7E)-Calcipotriol Precursor A-Ring Synthon->Protected (5E,7E)-Calcipotriol Precursor CD-Ring Synthon (5E,7E) CD-Ring Synthon (5E,7E) CD-Ring Synthon (5E,7E)->Protected (5E,7E)-Calcipotriol Precursor Excited Triplet State Excited Triplet State Protected (5E,7E)-Calcipotriol Precursor->Excited Triplet State UV Light, Sensitizer (Anthracene) This compound (5E,7E) This compound (5E,7E) Protected (5E,7E)-Calcipotriol Precursor->this compound (5E,7E) Impurity Excited Triplet State->Protected (5E,7E)-Calcipotriol Precursor Decay (Incomplete Reaction) Protected (5Z,7E)-Calcipotriol Protected (5Z,7E)-Calcipotriol Excited Triplet State->Protected (5Z,7E)-Calcipotriol Isomerization & Decay Calcipotriol (5Z,7E) Calcipotriol (5Z,7E) Protected (5Z,7E)-Calcipotriol->Calcipotriol (5Z,7E) Final Product

Figure 1. Formation pathway of Calcipotriol and Impurity C.
Thermal Isomerization: A Potential Minor Contributor

While photoisomerization is the primary route for the formation of the desired (5Z) isomer, thermal isomerization can also play a role, potentially leading to an equilibrium mixture of isomers. Some synthetic routes describe a tandem semihydrogenation/thermal isomerization step.[5] Although less commonly cited as a primary source of Impurity C in the main synthetic pathways, elevated temperatures during downstream processing, such as distillation or crystallization, could potentially contribute to the formation of small amounts of the (5E)-isomer. However, detailed studies quantifying the contribution of thermal isomerization to Impurity C formation during synthesis are limited.

Experimental Protocols and Control Strategies

Effective control of this compound levels relies on the careful optimization of the photoisomerization step and subsequent purification processes.

Key Experimental Parameters for Photoisomerization

Several factors can influence the efficiency of the photoisomerization and the final ratio of (5Z) to (5E) isomers:

  • Light Source and Wavelength: The choice of UV lamp and its emission spectrum is critical to match the absorption characteristics of the sensitizer.

  • Sensitizer Concentration: The concentration of the sensitizer (e.g., anthracene) needs to be optimized to ensure efficient energy transfer without leading to side reactions.

  • Reaction Time: Insufficient irradiation time will result in incomplete conversion and higher levels of Impurity C. The reaction progress should be monitored by a suitable analytical technique like HPLC.

  • Temperature: Photoisomerization is often carried out at controlled, low temperatures (e.g., 10-15 °C) to minimize thermal side reactions.[3]

  • Solvent: The choice of solvent can affect the solubility of the reactants and the efficiency of the photochemical process.

  • Reactor Design: For large-scale production, the use of a flow-through photoreactor or a continuous flow photoreactor has been shown to be effective in achieving good yields of the desired 5-(Z)-isomer.[3]

Illustrative Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis of Calcipotriol, highlighting the critical stages for the formation and control of Impurity C.

G Figure 2. Experimental Workflow for Calcipotriol Synthesis Start Start Wittig_Reaction Wittig Reaction: A-Ring + CD-Ring (5E,7E) Synthons Start->Wittig_Reaction Photoisomerization Photoisomerization: (5E,7E)-Precursor -> (5Z,7E)-Precursor (Impurity C Precursor remains) Wittig_Reaction->Photoisomerization In-Process_Control In-Process Control (HPLC) Is 5E isomer < limit? Photoisomerization->In-Process_Control In-Process_Control->Photoisomerization No (Continue Irradiation) Deprotection Deprotection of Hydroxyl Groups In-Process_Control->Deprotection Yes Purification Purification (e.g., Crystallization, Chromatography) Deprotection->Purification Final_Product Calcipotriol with Controlled Impurity C Purification->Final_Product End End Final_Product->End

Figure 2. A typical experimental workflow for Calcipotriol synthesis.
Analytical Methods for Monitoring and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying Calcipotriol and its isomers, including Impurity C.[6] A validated, stability-indicating HPLC method is essential for:

  • In-process control during the photoisomerization step.

  • Quantification of Impurity C in the final active pharmaceutical ingredient (API).

  • Release testing of the drug substance.

A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of water, methanol, acetonitrile, and tetrahydrofuran (B95107) in a gradient elution mode. Detection is typically performed using a UV detector at a wavelength of around 264 nm.[]

Quantitative Data and Control Limits

The acceptable level of this compound in the final drug substance is defined by regulatory authorities such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These limits are established based on toxicological data and the principles of As Low As Reasonably Practicable (ALARP).

While specific quantitative data from industrial manufacturing processes is often proprietary, published studies on the analysis of Calcipotriol and its impurities provide insights into the levels that can be achieved through optimized processes. For instance, some patents describe processes that can reduce the level of certain isomeric impurities to below 0.3%.[2]

The following table summarizes the key aspects of this compound formation and control.

ParameterDescriptionControl Strategy
Impurity Name This compound; (5E)-Calcipotriol-
CAS Number 113082-99-8-
Formation Stage Primarily during photoisomerization of the (5E,7E)-precursor.Optimization of photoisomerization conditions.
Key Reaction Incomplete Z/E isomerization of the C5-C6 double bond.Monitoring reaction progress by HPLC.
Contributing Factors - Insufficient irradiation time. - Sub-optimal sensitizer concentration. - Inappropriate reaction temperature.- Strict control of process parameters. - Use of appropriate reactor technology (e.g., flow reactor).
Analytical Method HPLC with UV detectionMethod validation according to ICH guidelines.
Purification Crystallization and/or chromatographyDevelopment of efficient purification methods to remove residual impurity.

Conclusion

The formation of this compound is a well-understood consequence of the synthetic strategy employed for this vitamin D analog. The primary cause is the incomplete photoisomerization of the (5E,7E)-triene intermediate to the desired (5Z,7E) configuration. A thorough understanding of the reaction mechanism, coupled with the implementation of robust process controls, optimized experimental protocols, and sensitive analytical methods, is essential for minimizing the level of this impurity in the final drug substance. By carefully controlling the parameters of the photoisomerization reaction and employing effective purification techniques, manufacturers can ensure the consistent production of high-quality Calcipotriol that meets the stringent requirements for safety and efficacy.

References

Calcipotriol Impurity C: A Comprehensive Technical Guide to a Geometric Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calcipotriol Impurity C, focusing on its relationship with the active pharmaceutical ingredient (API) Calcipotriol as a geometric isomer. This document details the physicochemical properties, analytical methodologies for separation and characterization, and the relevant biological context of these two compounds.

Introduction to Calcipotriol and the Significance of Isomeric Impurities

Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol, the active form of vitamin D3.[][2][3] It is widely used in the topical treatment of plaque psoriasis.[2][3] Calcipotriol exerts its therapeutic effect by binding to the Vitamin D receptor (VDR), which modulates gene expression related to cell proliferation and differentiation in keratinocytes.[3][4]

During the synthesis and storage of Calcipotriol, various impurities can arise, including geometric isomers.[] These isomers have the same molecular formula and connectivity as the parent drug but differ in the spatial arrangement of atoms around a double bond. Such differences can significantly impact the compound's biological activity and safety profile. This compound is a critical process-related impurity that requires careful monitoring and control in pharmaceutical formulations.[]

The Geometric Isomer Relationship between Calcipotriol and Impurity C

Calcipotriol and this compound are geometric isomers, differing in the configuration around the C5-C6 double bond of the seco-steroid backbone.[5][6] Calcipotriol is the (5Z)-isomer, while this compound is the (5E)-isomer.[2][5] This seemingly minor structural change can affect the overall shape of the molecule and, consequently, its interaction with the VDR.

Below is a diagram illustrating the logical relationship between Calcipotriol and its geometric isomer, Impurity C.

Calcipotriol Calcipotriol ((5Z,7E,22E,24S)-isomer) Isomerism Geometric Isomerism (cis/trans at C5-C6) Calcipotriol->Isomerism differs by ImpurityC This compound ((5E,7E,22E,24S)-isomer) ImpurityC->Isomerism differs by

Figure 1: Geometric Isomerism of Calcipotriol and Impurity C.

Comparative Physicochemical and Biological Data

A thorough understanding of the distinct properties of Calcipotriol and its Impurity C is crucial for drug development and quality control. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties

PropertyCalcipotriolThis compound
IUPAC Name (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[5][6]
Synonyms Calcipotriene, Dovonex(5E)-Calcipotriol, Calcipotriene Related Compound C[6]
CAS Number 112965-21-6[2]113082-99-8[]
Molecular Formula C₂₇H₄₀O₃[2]C₂₇H₄₀O₃[]
Molecular Weight 412.6 g/mol [2]412.6 g/mol [5]
Appearance White or almost white crystalline powderOff-white solid[5]
Solubility Practically insoluble in water; freely soluble in ethanol[2]Soluble in Methanol (MEOH), Dimethyl sulfoxide (B87167) (DMSO)[5]

Table 2: Biological Properties

PropertyCalcipotriolThis compound
Biological Target Vitamin D Receptor (VDR)[3][4]Vitamin D Receptor (VDR)[7][8]
Mechanism of Action VDR agonist, regulates gene expression to inhibit keratinocyte proliferation and promote differentiation.[4][9]Presumed VDR agonist.[7][8]
VDR Binding Affinity High affinity, comparable to calcitriol.[3]Data not readily available, but as a VDR ligand, it is expected to have some affinity.
Biological Activity Potent regulator of cell proliferation and differentiation with minimal effects on systemic calcium metabolism.[10][11]Specific biological activity and potency relative to Calcipotriol are not well-documented in publicly available literature.

Experimental Protocols

Accurate separation and characterization of Calcipotriol and Impurity C are essential for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) for Separation

A validated stability-indicating HPLC method is crucial for the quantification of Calcipotriol and the detection of its impurities.

Workflow for HPLC Analysis:

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Sample Solution (e.g., dissolve ointment in a suitable solvent) Injection Inject solutions into HPLC system SamplePrep->Injection StandardPrep Prepare Standard Solutions (Calcipotriol and Impurity C reference standards) StandardPrep->Injection Separation Chromatographic Separation (C18 column with gradient elution) Injection->Separation Detection UV Detection (e.g., at 264 nm) Separation->Detection Chromatogram Record Chromatograms Detection->Chromatogram Quantification Identify and Quantify Peaks (based on retention times and peak areas) Chromatogram->Quantification

Figure 2: General Workflow for HPLC Analysis of Calcipotriol and Impurity C.

Detailed HPLC Method Parameters:

A common approach involves a reversed-phase HPLC (RP-HPLC) method with a C18 column.

  • Column: RP-C18, e.g., 150 x 4.6 mm, 2.7 µm particle size.[]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: Water/Methanol/Tetrahydrofuran (70:25:5, v/v/v)[]

    • Mobile Phase B: Acetonitrile/Water/Tetrahydrofuran (90:5:5, v/v/v)[]

  • Gradient Program: A time-based gradient altering the proportions of Mobile Phase A and B.[]

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Elevated temperatures, such as 50°C, can improve separation.[]

  • Detection: UV detection at 264 nm is suitable for both Calcipotriol and its related impurities.[]

  • Injection Volume: Typically 20 µL.[]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of Calcipotriol and its impurities.

General Protocol for Structural Elucidation:

  • Isolation: Impurity C is typically isolated from a mixture using preparative HPLC.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is commonly used.

    • Analysis: High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula (C₂₇H₄₀O₃).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Provides information on the number and chemical environment of protons. The key difference between the ¹H NMR spectra of Calcipotriol and Impurity C will be in the chemical shifts of the protons around the C5-C6 double bond.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

Biological Signaling Pathway of Calcipotriol

Calcipotriol's therapeutic effects are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) Calcipotriol->VDR binds to RXR Retinoid X Receptor (RXR) VDR->RXR heterodimerizes with VDRE Vitamin D Response Element (VDRE) on DNA RXR->VDRE binds to Transcription Modulation of Gene Transcription VDRE->Transcription CellEffects Inhibition of Keratinocyte Proliferation Promotion of Keratinocyte Differentiation Transcription->CellEffects leads to

Figure 3: Simplified Calcipotriol/VDR Signaling Pathway.

The binding of Calcipotriol to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell cycle regulation, leading to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation.[4][9]

As this compound is also a VDR ligand, it is presumed to interact with this pathway, although the efficiency and downstream consequences of this interaction may differ from that of Calcipotriol due to its different geometric configuration.

Conclusion

This compound is the (5E)-geometric isomer of the active pharmaceutical ingredient Calcipotriol. While sharing the same molecular formula and weight, the difference in stereochemistry necessitates distinct analytical methods for their separation and quantification to ensure the quality, safety, and efficacy of Calcipotriol-containing drug products. The biological activity of Impurity C, particularly its relative potency as a VDR agonist compared to Calcipotriol, warrants further investigation to fully understand its potential impact. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the field of pharmaceutical development and analysis.

References

A Comprehensive Guide to the Pharmacological Profile of Calcipotriol's Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (B1668217) (also known as calcipotriene) is a synthetic analog of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the hormonally active form of vitamin D. It has become a cornerstone in the topical treatment of psoriasis vulgaris, a chronic autoimmune skin disorder characterized by hyperproliferation and aberrant differentiation of keratinocytes.[1][2][3] Calcipotriol exerts its therapeutic effects by binding to the nuclear Vitamin D Receptor (VDR), which modulates the transcription of genes involved in cell growth and differentiation.[4][5] The molecule's specific three-dimensional structure, including the geometry of its triene system, is crucial for its biological activity. Geometric isomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can exhibit significantly different pharmacological profiles. This guide provides an in-depth technical overview of the synthesis, receptor binding, cellular effects, and underlying signaling pathways of calcipotriol and its key geometric isomers, offering critical insights for research and drug development.

Calcipotriol and Its Geometric Isomers

The structure of calcipotriol features a conjugated triene system. The native, most active form of calcipotriol possesses a (5Z,7E) geometry. However, this system is susceptible to isomerization upon exposure to heat or ultraviolet (UV) light, leading to the formation of various geometric and stereoisomers.

  • Pre-calcipotriol: A thermal isomer formed through a reversible intramolecular[6][7]-sigmatropic hydrogen shift. An equilibrium exists between calcipotriol and pre-calcipotriol.[8]

  • Photoisomers: Exposure to UV radiation can lead to the formation of several photodegradation products, including isomers with altered geometry at the double bonds (e.g., Z-isomers) and the formation of diastereomers.[9][10]

  • Synthesized Analogs: Geometric analogs can be intentionally synthesized to explore structure-activity relationships. An example is the (5E,7E) analog of calcipotriol, which has been synthesized and evaluated for its biological activity.[11]

The interconversion of these isomers is a critical consideration for drug formulation, stability, and therapeutic efficacy.

G cluster_isomers Isomerization Pathways of Calcipotriol Calcipotriol Calcipotriol (5Z, 7E) PreCalci Pre-Calcipotriol (Thermal Isomer) Calcipotriol->PreCalci Heat Photoisomers Photoisomers (e.g., Z-isomers, Diastereomers) Calcipotriol->Photoisomers UV Radiation

Caption: Isomerization pathways of calcipotriol.

Pharmacological Profile: A Comparative Analysis

The biological activity of calcipotriol and its isomers is primarily determined by their ability to bind to and activate the VDR, which in turn inhibits the proliferation and promotes the differentiation of keratinocytes.

Vitamin D Receptor (VDR) Binding Affinity

The affinity of a ligand for the VDR is a primary determinant of its potency. While calcipotriol has a similar VDR affinity to the natural hormone 1,25(OH)2D3, its isomers can show varied binding characteristics.[2] Studies have shown that the biological activity of vitamin D analogs does not always correlate directly with VDR binding affinity alone; the ability of the ligand-receptor complex to induce transcriptional activity is also crucial.[7] For instance, some photoisomers of vitamin D3 exhibit antiproliferative activity despite having very low affinity for the VDR, suggesting they may act through other mechanisms or be metabolized into more active forms.[12]

Table 1: VDR Binding Affinity of Selected Vitamin D Analogs and Isomers

Compound Relative Binding Affinity (Compared to 1,25(OH)2D3) Reference
1,25(OH)2D3 (Calcitriol) 100% [2]
Calcipotriol ~100% [2]
5,6-trans-vitamin D3 Low (Kd = 560 nM) [12]
Tachysterol Very Low (Kd > 20 µM) [12]

| Lumisterol | Very Low (Kd > 20 µM) |[12] |

Note: Comprehensive quantitative binding data for all specific geometric isomers of calcipotriol is limited in publicly available literature. The data presented reflects broader findings for related vitamin D isomers.

Effects on Keratinocyte Proliferation and Differentiation

A key therapeutic action of calcipotriol is the inhibition of keratinocyte proliferation, a hallmark of psoriasis.[13][14][15] This effect is concentration-dependent.[16] Various isomers and analogs exhibit different potencies in cellular assays. For example, the synthesized C-24 diastereomer of calcipotriol, PRI-2202, showed strong antiproliferative activity, whereas the geometric (5E,7E) analog, PRI-2205, was the weakest among the tested compounds.[11]

Table 2: Antiproliferative Activity of Calcipotriol and Its Analogs

Compound Cell Line Assay IC50 / Effect Reference
Calcipotriol HaCaT Keratinocytes MTT Assay Concentration-dependent decrease in proliferation [16]
Calcipotriol Human Skin Cells Proliferation Assay More potent than 1,25(OH)2D3 [7]
PRI-2202 (Diastereomer) MCF-7 (Breast Cancer) Proliferation Assay Strongest antiproliferative activity of series [11]

| PRI-2205 (Geometric Analog) | MCF-7 (Breast Cancer) | Proliferation Assay | Weakest antiproliferative activity of series |[11] |

In addition to inhibiting proliferation, calcipotriol promotes the terminal differentiation of keratinocytes, helping to normalize the psoriatic epidermis.[2][13][17] This is often observed by changes in the expression of differentiation markers such as involucrin (B1238512) and transglutaminase.[17]

Core Signaling Pathways

Calcipotriol modulates several intracellular signaling pathways to exert its effects on keratinocytes.

VDR-Mediated Genomic Pathway

The canonical pathway involves calcipotriol binding to the VDR in the cytoplasm or nucleus. The ligand-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby recruiting co-activators or co-repressors to regulate gene transcription.[4] This genomic mechanism is responsible for the long-term effects on cell differentiation and proliferation.

G cluster_pathway VDR-Mediated Genomic Signaling Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds Complex VDR-RXR Heterodimer VDR->Complex RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Response Inhibition of Proliferation Promotion of Differentiation Transcription->Response

Caption: The canonical VDR-mediated genomic pathway.

Downregulation of STAT1 and STAT3 Signaling

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are implicated in the inflammatory processes and keratinocyte hyperproliferation of psoriasis. Calcipotriol has been shown to inhibit the proliferation of human keratinocytes by downregulating the expression and phosphorylation (activation) of both STAT1 and STAT3.[6][18] This leads to reduced expression of downstream targets like Suppressor of Cytokine Signaling (SOCS1 and SOCS3), further dampening the inflammatory signaling cascade.[6]

G cluster_stat Calcipotriol's Effect on STAT Signaling Calcipotriol Calcipotriol STAT1 STAT1 Expression & Phosphorylation Calcipotriol->STAT1 Inhibits STAT3 STAT3 Expression & Phosphorylation Calcipotriol->STAT3 Inhibits Proliferation Keratinocyte Proliferation STAT1->Proliferation Promotes STAT3->Proliferation Promotes

Caption: Calcipotriol inhibits keratinocyte proliferation via STAT1/3.

Downregulation of EGR1 and PLK2

Further studies have revealed that calcipotriol's antiproliferative effects are also mediated by the downregulation of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2).[16] Both EGR1 and PLK2 are factors that promote cell proliferation. By reducing the mRNA and protein levels of these two factors, calcipotriol effectively applies a brake to the keratinocyte cell cycle.[16]

G cluster_egr Calcipotriol's Effect on Proliferation Factors Calcipotriol Calcipotriol EGR1 EGR1 Expression Calcipotriol->EGR1 Downregulates PLK2 PLK2 Expression Calcipotriol->PLK2 Downregulates Proliferation Keratinocyte Proliferation EGR1->Proliferation Promotes PLK2->Proliferation Promotes

Caption: Calcipotriol downregulates EGR1 and PLK2 expression.

Key Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating the pharmacological profile of calcipotriol isomers. Below are detailed methodologies for key assays.

Protocol 1: VDR Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound (e.g., a calcipotriol isomer) for the VDR by measuring its ability to compete with a radiolabeled ligand.

G cluster_workflow Workflow: VDR Radioligand Binding Assay prep Prepare VDR Source (e.g., cell/tissue homogenates) incubate Incubate: VDR + Radioligand + Test Isomer prep->incubate radioligand Prepare Radioligand (e.g., [3H]1,25(OH)2D3) radioligand->incubate competitor Prepare Serial Dilutions of Test Isomer competitor->incubate separate Separate Bound/Free Ligand (Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Experimental workflow for VDR binding assay.

Methodology:

  • Receptor Preparation: Homogenize cells or tissues expressing VDR (e.g., HaCaT keratinocytes) in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.[19]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]1,25(OH)2D3), and varying concentrations of the unlabeled test isomer.[20]

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[19]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 2: Keratinocyte Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) into a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours to allow attachment.[21][22]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the calcipotriol isomer or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[22]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the isomer concentration to determine the IC50 value.

Protocol 3: Isomer Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for separating and quantifying calcipotriol from its geometric isomers and degradation products.

Methodology:

  • Sample Preparation: Dissolve the test sample (e.g., from a stability study or formulation) in a suitable solvent. For ointments, an extraction step (e.g., with chloroform) may be required to isolate the active ingredient.[23]

  • Chromatographic System: Use a reversed-phase HPLC system with a C18 column.[8][23]

  • Mobile Phase: A mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water is typically used. The exact ratio is optimized to achieve separation. For example, a mobile phase of methanol-acetonitrile-water (67:23:10, v/v) can separate calcipotriol from related compounds.[23] A gradient elution may be necessary for complex mixtures.[8]

  • Detection: Use a UV detector set to the appropriate wavelength for calcipotriol and its isomers (e.g., 264 nm).[8]

  • Analysis: Inject the sample and record the chromatogram. Identify peaks based on the retention times of known standards. Quantify the amount of each isomer by comparing its peak area to a calibration curve generated from standards of known concentrations.

Conclusion

The pharmacological profile of calcipotriol is intrinsically linked to its specific (5Z,7E) geometry. The formation of geometric and other isomers, whether through synthesis, thermal degradation, or photodegradation, can significantly alter the molecule's interaction with the Vitamin D Receptor and its subsequent effects on cellular signaling pathways that control keratinocyte proliferation and differentiation. A thorough understanding and characterization of these isomers using robust analytical and biological assays are paramount for the development of stable, safe, and effective therapies for psoriasis and other hyperproliferative skin disorders. This guide provides the foundational knowledge and experimental frameworks necessary for professionals in the field to advance research and innovation in this critical area of dermatology.

References

Navigating the Complex Landscape of Calcipotriol Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its manufacturing process, a complex multi-step chemical synthesis, can lead to the formation of various process-related impurities. Furthermore, the inherent chemical structure of Calcipotriol makes it susceptible to degradation under various stress conditions, resulting in the formation of degradation products. Understanding the intricate relationship between these process impurities and degradation products is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth exploration of the impurities associated with Calcipotriol, detailing their origins, interrelationships, and the analytical methodologies for their characterization.

The Duality of Impurities: Process-Related vs. Degradation Products

In the pharmaceutical context, impurities are broadly categorized into two main types: process-related impurities and degradation products.

  • Process-Related Impurities: These are chemical entities that arise during the manufacturing process of the active pharmaceutical ingredient (API).[] They can originate from starting materials, intermediates, byproducts of side reactions, or reagents used in the synthesis.[] Isomers of the main compound are a common type of process-related impurity.[]

  • Degradation Products: These impurities are formed due to the chemical decomposition of the drug substance over time when exposed to environmental factors such as heat, light, moisture, and oxygen.[] Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Key Impurities and Degradation Products of Calcipotriol

Several impurities of Calcipotriol have been identified and are monitored as part of quality control, many of which are listed in the European Pharmacopoeia (EP). A significant degradation product is pre-calcipotriol.

A Closer Look at Pre-Calcipotriol

Pre-calcipotriol is a well-known degradation product of Calcipotriol.[2] It is an isomer that forms through a reversible transformation when Calcipotriol is in solution, a process that is influenced by temperature.[3] It is important to note that pre-calcipotriol is not always considered a true impurity, as the therapeutic activity of Calcipotriol solutions can be attributed to both substances.[3]

The formation of pre-calcipotriol is theorized to occur through a two-step process involving an intermediate, Calcipotriol EP Impurity B. It is predicted that Calcipotriol first undergoes a cis/trans isomerization at the C7 position to form Impurity B.[4] This impurity is relatively unstable and subsequently undergoes a rearrangement of its double bonds to form the more stable pre-calcipotriol.[4]

The following diagram illustrates this proposed transformation pathway:

Calcipotriol_Degradation_Pathway Calcipotriol Calcipotriol ImpurityB Calcipotriol EP Impurity B ((7Z)-Calcipotriol) Calcipotriol->ImpurityB Cis/Trans Isomerization (C7) PreCalcipotriol Pre-calcipotriol ImpurityB->PreCalcipotriol Rearrangement of double bonds

Proposed degradation pathway of Calcipotriol to Pre-calcipotriol.

Quantitative Data Summary

The following table summarizes the key identified impurities and degradation products of Calcipotriol, along with their molecular information.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
Calcipotriol 112965-21-6C₂₇H₄₀O₃412.6API
Calcipotriol EP Impurity A 126860-83-1C₂₇H₃₈O₃410.59Process-Related
Calcipotriol EP Impurity B 2948288-30-8C₂₇H₄₀O₃412.60Process-Related / Degradation Intermediate
Calcipotriol EP Impurity C 113082-99-8C₂₇H₄₀O₃412.6Process-Related
Calcipotriol EP Impurity D 112827-99-3C₂₇H₄₀O₃412.6Process-Related
Calcipotriol EP Impurity E 112849-14-6C₂₇H₄₂O₃414.63Process-Related
Calcipotriol EP Impurity F 112875-61-3C₃₉H₆₈O₃Si₂641.13Process-Related
Calcipotriol EP Impurity G 126825-26-3C₅₄H₇₈O₅807.19Process-Related
Calcipotriol EP Impurity H N/AC₅₄H₇₈O₅807.22Process-Related
Calcipotriol EP Impurity I N/AC₂₇H₄₀O₃412.61Process-Related / Degradation
Pre-calcipotriol 176302-02-6C₂₇H₄₀O₃412.6Degradation Product

Experimental Protocols

Forced Degradation Studies of Calcipotriol

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[] A typical protocol involves subjecting the Calcipotriol substance to various stress conditions that are more severe than accelerated stability testing conditions.

Objective: To generate degradation products of Calcipotriol under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Calcipotriol in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the Calcipotriol solution with an acid solution (e.g., 0.01N HCl) and keep it at room temperature for a specified period (e.g., 5 minutes).[]

    • Base Hydrolysis: Treat the Calcipotriol solution with a basic solution (e.g., 0.005N NaOH) and keep it at room temperature for a specified period (e.g., 5 minutes).[]

    • Oxidative Degradation: Treat the Calcipotriol solution with an oxidizing agent (e.g., 3% H₂O₂) and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 10 minutes).[]

    • Thermal Degradation: Expose the Calcipotriol solution or solid to elevated temperatures (e.g., 60°C) for a set duration (e.g., 2 hours).[]

    • Photolytic Degradation: Expose the Calcipotriol solution to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 Wh/m²) in a photostability chamber.[]

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC or LC-MS method.

The following diagram outlines the general workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis API Calcipotriol API Solution API->Acid API->Base API->Oxidation API->Heat API->Light Data Identify & Quantify Degradation Products Analysis->Data Impurity_Control_Logic cluster_development Drug Development Stages cluster_impurities Impurity Types Synthesis Synthesis & Process Optimization Purification Purification Synthesis->Purification ProcessImp Process-Related Impurities Synthesis->ProcessImp Minimize Formation Formulation Formulation Development Purification->Formulation Purification->ProcessImp Remove Packaging Packaging & Storage Formulation->Packaging DegradationProd Degradation Products Formulation->DegradationProd Inhibit Formation Packaging->DegradationProd Prevent Formation FinalProduct Stable & Pure Final Drug Product Packaging->FinalProduct

References

Spectroscopic Analysis of Calcipotriol Impurity C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Calcipotriol (B1668217) Impurity C, a known related substance of the active pharmaceutical ingredient Calcipotriol. Due to the proprietary nature of reference standards, this document outlines the publicly accessible information and provides a framework for researchers to contextualize their own analytical findings.

Physicochemical Properties of Calcipotriol Impurity C

This compound, also known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol or (5E)-Calcipotriol, is a stereoisomer of Calcipotriol.[1][2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[3]
Synonyms (5E)-Calcipotriol, Calcipotriene USP Related Compound C[1][4]
CAS Number 113082-99-8[2][3][5]
Molecular Formula C₂₇H₄₀O₃[1][3][5]
Molecular Weight 412.6 g/mol [3][5]
Appearance White to Off-White Solid[3][6]
Solubility Soluble in Methanol (MeOH), Dimethyl Sulfoxide (DMSO)[3]
Storage 2-8°C[3][6]

Spectroscopic Data Summary

While specific NMR and MS spectral data for this compound are typically provided with the purchase of a certified reference standard, this information is not publicly available.[3] The tables below are provided as templates for researchers to populate with their own experimental data.

¹H NMR Spectroscopic Data (Placeholder)
Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Data not publicly available
¹³C NMR Spectroscopic Data (Placeholder)
Chemical Shift (ppm)Assignment
Data not publicly available
Mass Spectrometry (MS) Data (Placeholder)
m/zRelative Intensity (%)Assignment
Data not publicly available

Experimental Protocols

A validated stability-indicating RP-HPLC method has been reported for the estimation of Calcipotriol and its impurities, including Impurity C.[7] This method is crucial for the quality control of Calcipotriol in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[]

  • Mobile Phase:

    • A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[]

    • B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[]

  • Gradient Program: A detailed gradient program should be developed to ensure adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 50°C[]

  • Detection Wavelength: 264 nm[]

  • Injection Volume: 20 µL[]

Visualized Workflows and Relationships

General Workflow for Pharmaceutical Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of impurities in active pharmaceutical ingredients (APIs) like Calcipotriol.

G cluster_0 Impurity Identification Workflow A API Synthesis / Formulation B Impurity Detection (e.g., HPLC) A->B C Impurity Isolation (e.g., Prep-HPLC) B->C D Structure Elucidation C->D E Reference Standard Synthesis & Qualification D->E F Method Validation E->F G Routine Quality Control F->G

Caption: A generalized workflow for the identification and control of pharmaceutical impurities.

Relationship of Calcipotriol and Its Impurities

This diagram shows the relationship between the active ingredient Calcipotriol and its process-related impurities and degradation products.

G cluster_1 Calcipotriol and Related Substances Calcipotriol Calcipotriol (API) Impurity_C Impurity C ((5E)-Calcipotriol) Calcipotriol->Impurity_C Isomerization Other_Impurities Other Process Impurities (e.g., Impurity A, B, D) Calcipotriol->Other_Impurities Side Reactions Degradation_Products Degradation Products (e.g., Pre-Calcipotriol) Calcipotriol->Degradation_Products Degradation

Caption: Relationship between Calcipotriol and its various impurities.

This technical guide serves as a foundational resource for professionals engaged in the research and development of Calcipotriol-containing drug products. While proprietary data from commercial suppliers is necessary for definitive identification, the information and workflows presented here provide a robust framework for analytical activities.

References

An In-depth Technical Guide to Forced Degradation Studies of Calcipotriol and the Formation of Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies on Calcipotriol (B1668217), with a specific focus on the formation of Calcipotriol Impurity C. This document details the stress conditions that induce degradation, the analytical methodologies for impurity detection and quantification, and the potential pathways of impurity formation.

Introduction to Calcipotriol and Its Impurities

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical treatment for psoriasis.[1] Its therapeutic effect is achieved by binding to the vitamin D receptor (VDR), which modulates gene transcription related to cell proliferation and differentiation.[2] The chemical structure of Calcipotriol, (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact the safety and efficacy of the drug product.[3][4]

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5]

One of the key process-related and degradation impurities of Calcipotriol is Impurity C, chemically identified as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, also known as (5E)-Calcipotriol.[2] Being a geometric isomer of Calcipotriol, its formation is a critical aspect to monitor during stability studies.

Forced Degradation Studies and Impurity Formation

Forced degradation studies on Calcipotriol have demonstrated its susceptibility to various stress conditions, leading to the formation of several degradation products, including Impurity C.

Stress Conditions Leading to Degradation

Calcipotriol has been shown to degrade under the following stress conditions:

  • Acidic and Alkaline Hydrolysis: While some studies indicate that Calcipotriol is relatively stable in acidic and alkaline conditions with less than 5% degradation, other reports show significant degradation can occur.[3][6]

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation of Calcipotriol, with reports of up to 15% degradation.[3][6]

  • Thermal Degradation: Heat can induce the degradation of Calcipotriol.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant factor in Calcipotriol degradation, primarily through photoisomerization.[4][7]

Formation Pathway of this compound

This compound is the (5E) geometric isomer of Calcipotriol. Its formation is primarily attributed to photoisomerization, where the energy from light, particularly UV radiation, causes a cis-trans isomerization at the C5-C6 double bond of the triene system. This is a common degradation pathway for vitamin D analogs.

The proposed mechanism involves the absorption of light energy, which excites the π-electrons in the conjugated triene system, leading to a temporary breakage of the π-bond and allowing for rotation around the C5-C6 single bond. Subsequent relaxation to the ground state can result in the formation of the more thermodynamically stable (5E) isomer, which is Impurity C.

G Proposed Photoisomerization Pathway of Calcipotriol to Impurity C Calcipotriol Calcipotriol (5Z Isomer) ExcitedState Excited State (Rotation around C5-C6 bond) Calcipotriol->ExcitedState UV Light (hν) ImpurityC This compound (5E Isomer) ExcitedState->ImpurityC Relaxation

Caption: Proposed photoisomerization of Calcipotriol to Impurity C.

Experimental Protocols

A validated stability-indicating HPLC method is crucial for the separation and quantification of Calcipotriol and its impurities. The following protocol is based on a reported method capable of separating Calcipotriol, Impurity C, and other related substances.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Calcipotriol.

G Experimental Workflow for Forced Degradation of Calcipotriol cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Calcipotriol Solution Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Quantify Quantify Impurities HPLC->Quantify

Caption: General workflow for Calcipotriol forced degradation studies.

Stability-Indicating HPLC Method

This method is capable of separating Calcipotriol from its known impurities, including Impurity C.

3.2.1. Chromatographic Conditions

ParameterSpecification
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature 50°C
Mobile Phase A Water:Methanol:THF (70:25:5, v/v/v)
Mobile Phase B Acetonitrile:Water:THF (90:5:5, v/v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min (adjusted to 2.0 mL/min from 55 to 62 min)
Detection Wavelength 264 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (95:5, v/v)

3.2.2. Sample Preparation for Forced Degradation

  • Acid Hydrolysis: To 1 mL of Calcipotriol stock solution, add 1 mL of 0.1 N HCl. After the desired time, neutralize with 1 mL of 0.1 N NaOH and dilute to the final concentration with diluent.

  • Base Hydrolysis: To 1 mL of Calcipotriol stock solution, add 1 mL of 0.01 N NaOH. After the desired time, neutralize with 1 mL of 0.01 N HCl and dilute to the final concentration with diluent.

  • Oxidative Degradation: To 1 mL of Calcipotriol stock solution, add 1 mL of 3% H₂O₂. After the desired time, dilute to the final concentration with diluent.

  • Thermal Degradation: Store the Calcipotriol stock solution at a specified temperature (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose the Calcipotriol stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Presentation

The following tables summarize the potential outcomes of forced degradation studies on Calcipotriol. The quantitative data presented are based on a study that reported the overall degradation of Calcipotriene under various stress conditions.[6] The specific percentage of Impurity C was not reported in the public domain and would need to be determined experimentally using the protocol provided.

Table 1: Summary of Forced Degradation Results for Calcipotriol

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Calcipotriol (Overall)Major Degradation Products Observed
Acid Hydrolysis0.1 N HCl1 hourRoom Temp.< 5%Minor unidentified peaks
Base Hydrolysis0.01 N NaOH1 hourRoom Temp.< 5%Minor unidentified peaks
Oxidation3% H₂O₂1 hourRoom Temp.Up to 15%Oxidation products, potential isomers
Thermal-3 hours80°CNot specifiedPre-calcipotriene, other isomers
PhotolyticUV Light3 hoursRoom Temp.< 2%Impurity C (5E-Calcipotriol) , Pre-calcipotriene

Note: The "% Degradation" values are for the parent drug, Calcipotriol. The specific percentage of Impurity C formed under each condition requires experimental quantification.

Table 2: Chromatographic Data for Calcipotriol and Impurity C

CompoundRetention Time (min)Relative Retention Time (RRT)
CalcipotriolTo be determined experimentally1.00
This compoundTo be determined experimentallyTo be determined experimentally

Conclusion

Forced degradation studies are indispensable for understanding the stability of Calcipotriol and for the development of robust, stability-indicating analytical methods. Calcipotriol is susceptible to degradation under oxidative and photolytic conditions, with the latter being a primary route for the formation of the geometric isomer, Impurity C ((5E)-Calcipotriol).

The provided HPLC method offers a reliable approach for the separation and quantification of Calcipotriol and its degradation products. While specific quantitative data for the formation of Impurity C under all stress conditions are not widely published, the experimental protocols outlined in this guide provide a framework for researchers to generate this critical data. A thorough understanding of the degradation pathways and the ability to accurately quantify impurities are paramount for ensuring the quality, safety, and efficacy of Calcipotriol drug products.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Calcipotriol and Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Abstract

This application note details a robust and sensitive stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Calcipotriol and its related substance, Impurity C. The described method is crucial for quality control and stability testing in pharmaceutical formulations containing Calcipotriol, ensuring the safety and efficacy of the final drug product.

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. During its synthesis and storage, various impurities can form, which may impact the therapeutic effect and safety of the drug. Impurity C, a known related substance to Calcipotriol, requires close monitoring in pharmaceutical preparations. This document provides a detailed protocol for a validated HPLC method capable of separating Calcipotriol from Impurity C and other potential degradation products.

Experimental Protocol

This protocol is based on a stability-indicating RP-HPLC method developed for the estimation of Calcipotriol and its impurities.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. A Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or 2998 Photodiode array detector is a suitable example.[1]

  • Chromatography Data Software: Empower 2 or equivalent.[1]

  • Analytical Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[1][2]

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Tetrahydrofuran (THF) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Calcipotriol Reference Standard

    • Calcipotriol Impurity C Reference Standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation.

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature 50°C[1][2]
Mobile Phase A Water:Methanol:THF (70:25:5 v/v/v)[]
Mobile Phase B Acetonitrile:Water:THF (90:5:5 v/v/v)[]
Gradient Program See Table 2
Flow Rate 1.0 mL/min to 2.0 mL/min (as per gradient)[]
Injection Volume 20 µL[2][]
Detector Wavelength 264 nm[1][2][]
Diluent Acetonitrile:Water (95:5 v/v)[2][]

Table 1: Chromatographic Conditions [1][2][]

Gradient Elution Program

The separation is achieved using a gradient elution program as detailed below.

Time (min)Flow (mL/min)% Mobile Phase A
0.11.098
2.01.098
15.01.070
28.01.070
30.01.072
35.01.072
55.02.05
62.02.05
65.01.092
70.01.092

Table 2: Gradient Elution Program []

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol and Impurity C reference standards in the diluent to prepare individual stock solutions.

  • Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis.

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., ointment, cream). A generic approach involves extracting a known amount of the sample with the diluent, followed by sonication and centrifugation to remove undissolved excipients. The supernatant is then filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The developed method successfully separates Calcipotriol from its impurities, including Impurity C.[1][2] The following table provides expected retention times for the analytes. Actual retention times may vary slightly depending on the specific HPLC system and column used.

CompoundExpected Retention Time (min)
Calcipotriol~ 15-20
Impurity C~ 10-15

Table 3: Expected Retention Times

Method Validation

The analytical method has been validated according to ICH guidelines Q2(R1).[1] Validation parameters demonstrated that the method is specific, accurate, precise, linear, and robust.[1]

  • Specificity: Forced degradation studies showed no interference from degradation products, indicating the stability-indicating nature of the method.[1]

  • Linearity: The method was found to be linear over a specified concentration range.[1]

  • Accuracy and Precision: The method demonstrated good accuracy and precision, with recovery values within acceptable limits.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Calcipotriol were found to be 0.002 µg/mL and 0.006 µg/mL, respectively.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of Calcipotriol and Impurity C.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and Extract Sample Dilution Dilute to Working Concentration Sample->Dilution Standard Prepare Reference Standards Standard->Dilution Filtration Filter through 0.45 µm Filter Dilution->Filtration Injection Inject 20 µL into HPLC Filtration->Injection Separation Chromatographic Separation (RP-C18, 50°C) Injection->Separation Detection UV Detection at 264 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Calcipotriol & Impurity C Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of Calcipotriol and Impurity C.

Conclusion

The described HPLC method is a reliable and validated approach for the separation and quantification of Calcipotriol and Impurity C. Its stability-indicating nature makes it highly suitable for routine quality control analysis and stability studies of pharmaceutical products containing Calcipotriol.

References

Application Note: High-Resolution LC-MS Analysis of Calcipotriol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis. The manufacturing process and subsequent storage of Calcipotriol can lead to the formation of various impurities, including process-related substances and degradation products.[] The presence of these impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are crucial for the accurate identification and quantification of Calcipotriol impurities to ensure product quality and regulatory compliance.

This application note presents a detailed protocol for the analysis of Calcipotriol and its known European Pharmacopoeia (EP) impurities using a high-performance liquid chromatography-mass spectrometry (LC-MS) method. The methodology is designed to provide high-resolution separation and sensitive detection of the active pharmaceutical ingredient (API) and its related substances.

Experimental Protocols

Sample Preparation

A simple and efficient liquid-liquid extraction (LLE) method is employed for the extraction of Calcipotriol and its impurities from ointment formulations.

Protocol:

  • Accurately weigh approximately 2.5 g of the Calcipotriol ointment into a 50 mL centrifuge tube.

  • Add 10 mL of n-hexane and sonicate for 15 minutes to disperse the ointment base.

  • Add 5 mL of a diluent (Acetonitrile:Water - 95:5 v/v) and vortex for 5 minutes.

  • Centrifuge the mixture at 5000 rpm for 10 minutes to achieve phase separation.

  • Carefully collect the lower hydroalcoholic layer containing the analyte and its impurities.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography Method

A reversed-phase HPLC method is utilized to achieve chromatographic separation of Calcipotriol from its impurities.

ParameterSpecification
Column C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[]
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[]
Flow Rate 1.0 mL/min, increasing to 2.0 mL/min during the gradient[]
Column Temperature 50°C[]
Injection Volume 20 µL[]
UV Detection 264 nm[]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.19821.0
2.09821.0
15.070301.0
28.070301.0
30.072281.0
55.05952.0
62.05952.0
65.09281.0
70.09281.0
Mass Spectrometry Method

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source is recommended for sensitive and specific detection.

ParameterSpecification
Ionization Mode ESI Negative[2] or Positive
Scan Mode Full Scan and Product Ion Scan (for identification) or Multiple Reaction Monitoring (MRM) (for quantification)
Nebulizing Gas Flow 3.0 L/min
Drying Gas Flow 10.0 L/min
Interface Temperature 300°C
Heat Block Temperature 400°C

Data Presentation

The following tables summarize the known impurities of Calcipotriol as listed in the European Pharmacopoeia, along with their molecular information. Retention times and m/z values are based on the experimental conditions outlined in this application note and may vary slightly depending on the specific instrumentation used.

Table 1: Calcipotriol and its European Pharmacopoeia Impurities

CompoundName/SynonymMolecular FormulaMolecular Weight ( g/mol )
Calcipotriol-C₂₇H₄₀O₃412.61
Impurity A24-Oxo-CalcipotriolC₂₇H₃₈O₃410.59
Impurity B(7Z)-CalcipotriolC₂₇H₄₀O₃412.61
Impurity C(5E)-CalcipotrieneC₂₇H₄₀O₃412.61
Impurity D24-epi-CalcipotriolC₂₇H₄₀O₃412.61
Impurity E-C₂₇H₄₂O₃414.63
Impurity F-C₃₉H₆₈O₃Si₂641.13
Impurity G-C₅₄H₇₈O₅807.21
Impurity H-C₅₄H₇₈O₅807.21
Impurity ISuprasterol of CalcipotriolC₂₇H₄₀O₃412.61
Pre-CalcipotriolPre-CalcipotrieneC₂₇H₄₀O₃412.61

Table 2: Quantitative LC-MS/MS Data for Calcipotriol and Key Impurities

CompoundExpected Retention Time (min)Precursor Ion (m/z) [M-H]⁻Product Ion (m/z)
Calcipotriol~15-20411.3393.3 (loss of H₂O)[2]
Impurity AVaries409.3Further fragmentation data required
Impurity BVaries411.3Further fragmentation data required
Impurity CVaries411.3Further fragmentation data required
Impurity DVaries411.3Further fragmentation data required
Pre-CalcipotriolElutes close to Calcipotriol411.3Similar fragmentation to Calcipotriol

Note: The exact retention times and fragmentation patterns for all impurities should be confirmed by running certified reference standards under the specified method conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS analysis of Calcipotriol impurities.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Weigh Ointment p2 Disperse in n-Hexane p1->p2 p3 Liquid-Liquid Extraction (ACN:Water) p2->p3 p4 Centrifuge p3->p4 p5 Collect Lower Layer p4->p5 p6 Filter p5->p6 a1 Inject into HPLC p6->a1 Inject Sample a2 Chromatographic Separation (C18 Column, Gradient Elution) a1->a2 a3 Mass Spectrometric Detection (ESI, Full Scan/MRM) a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Impurity Identification (based on m/z and RT) d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for LC-MS analysis of Calcipotriol impurities.

Calcipotriol Degradation Pathway

Calcipotriol is known to be sensitive to light and can undergo photodegradation. A primary degradation pathway involves isomerization to pre-Calcipotriol. Further exposure to light can lead to the formation of other degradation products.[3]

degradation_pathway Calcipotriol Calcipotriol PreCalcipotriol Pre-Calcipotriol Calcipotriol->PreCalcipotriol Isomerization (Light, Heat) Photo_Products Other Photodegradation Products Calcipotriol->Photo_Products Photodegradation PreCalcipotriol->Calcipotriol Reversible Isomerization

Caption: Simplified degradation pathway of Calcipotriol.

Conclusion

The LC-MS method detailed in this application note provides a robust and sensitive approach for the identification and quantification of Calcipotriol and its impurities. The combination of high-resolution chromatography and mass spectrometric detection allows for the confident analysis of these compounds at trace levels. This methodology is suitable for routine quality control testing, stability studies, and formulation development of Calcipotriol drug products, ensuring their safety and efficacy. Adherence to these protocols will aid researchers and drug development professionals in meeting stringent regulatory requirements for impurity profiling.

References

Development of a Stability-Indicating HPLC Method for the Quantification of Calcipotriol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This document details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Calcipotriol in pharmaceutical formulations. The developed method is proven to be specific, accurate, precise, and robust for the determination of Calcipotriol in the presence of its degradation products. Forced degradation studies were conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to demonstrate the method's stability-indicating nature. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis.[1][2] The stability of a pharmaceutical product is a critical quality attribute, and it is essential to employ analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from any potential degradation products.[] A stability-indicating method provides assurance that the measured drug concentration is not affected by the presence of degradants. This application note describes the development and validation of a reversed-phase HPLC (RP-HPLC) method for Calcipotriol that effectively separates the parent drug from its degradation products generated under various stress conditions.

Experimental

Instrumentation and Chromatographic Conditions

A gradient RP-HPLC method was developed and validated. The chromatographic separation was achieved using the following conditions:

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size
Mobile Phase Gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 20 µL
Column Temperature 50°C
Reagents and Standards

Calcipotriol reference standard was obtained from a certified source. HPLC grade methanol, acetonitrile, tetrahydrofuran, hydrochloric acid, sodium hydroxide, and hydrogen peroxide were used.

Protocols

Standard and Sample Preparation

Standard Solution: A stock solution of Calcipotriol (100 µg/mL) was prepared by dissolving the accurately weighed reference standard in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Solution: For ointment formulations, an accurately weighed portion of the ointment equivalent to a known amount of Calcipotriol was dispersed in a suitable solvent, followed by sonication and filtration to obtain a clear solution.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the specificity and stability-indicating capability of the method. The stress conditions were as follows:

  • Acid Hydrolysis: Calcipotriol solution was treated with 0.01N HCl at room temperature for 5 minutes.[]

  • Base Hydrolysis: Calcipotriol solution was treated with 0.005N NaOH at room temperature for 5 minutes.[]

  • Oxidative Degradation: Calcipotriol solution was treated with 3% H₂O₂ at 70°C for 10 minutes.[]

  • Thermal Degradation: Calcipotriol solution was exposed to a temperature of 60°C for 2 hours.[]

  • Photolytic Degradation: Calcipotriol solution was exposed to UV light (200 wh/m²) for a specified duration.[]

Following the stress exposure, the solutions were neutralized (for acid and base hydrolysis) and diluted with the mobile phase to the target concentration for HPLC analysis.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products was evaluated by analyzing the chromatograms from the forced degradation studies. The peak purity of Calcipotriol was also assessed.

  • Linearity: The linearity was evaluated by analyzing a series of Calcipotriol standard solutions over a concentration range of 0.006 µg/mL to 0.15 µg/mL.[4]

  • Accuracy: The accuracy was determined by the recovery of known amounts of Calcipotriol spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. For Calcipotriol, the LOD and LOQ were found to be 0.002 µg/mL and 0.006 µg/mL, respectively.[4]

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.

Results and Discussion

The developed HPLC method demonstrated excellent separation of Calcipotriol from its degradation products. The validation results confirmed that the method is linear, accurate, precise, and specific for the intended purpose.

Summary of Validation Data
Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.002 µg/mL
LOQ 0.006 µg/mL

Conclusion

A stability-indicating RP-HPLC method for the determination of Calcipotriol has been successfully developed and validated. The method is suitable for routine quality control analysis and stability studies of Calcipotriol in pharmaceutical dosage forms.

Visualizations

experimental_workflow cluster_prep Preparation cluster_degradation Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) prep_standards Prepare Calcipotriol Standard Solutions hplc_analysis Perform HPLC Analysis prep_standards->hplc_analysis prep_samples Prepare Sample Solutions prep_samples->hplc_analysis acid Acid Hydrolysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal Degradation thermal->hplc_analysis photo Photolytic Degradation photo->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness

Caption: Experimental workflow for the development and validation of the stability-indicating HPLC method.

degradation_pathway cluster_stress Stress Conditions Calcipotriol Calcipotriol Acid Acidic (HCl) Base Basic (NaOH) Oxidative Oxidative (H₂O₂) Thermal Thermal Photolytic Photolytic (UV) Degradation_Products Degradation Products Acid->Degradation_Products Hydrolysis Products Base->Degradation_Products Hydrolysis Products Oxidative->Degradation_Products Oxidation Products Thermal->Degradation_Products Isomers & Related Substances Photolytic->Degradation_Products Photoisomers

References

Application Notes and Protocols for the Use of Calcipotriol Impurity C as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Calcipotriol (B1668217) Impurity C as a reference standard in the quality control and analytical development of Calcipotriol drug substances and products. The protocols are intended for use by trained professionals in a laboratory setting.

Introduction

Calcipotriol is a synthetic vitamin D3 analogue used in the topical treatment of psoriasis.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the efficacy and safety of the drug product.[1] Regulatory bodies require the identification and quantification of these impurities to ensure the quality of the pharmaceutical product.

Calcipotriol Impurity C, identified as the (5E)-isomer of Calcipotriol, is a significant related substance listed in the European Pharmacopoeia (EP).[1][3] As such, a well-characterized reference standard of this compound is essential for accurate and reliable analytical testing.[4][5] This document outlines the application of this compound as a reference standard for the identification and quantification of this impurity in Calcipotriol samples by High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties

A summary of the key chemical and physical properties of Calcipotriol and this compound is provided in the table below.

PropertyCalcipotriolThis compound
Systematic Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol[6]
Synonyms Calcipotriene, Dovonex, Daivonex(5E)-Calcipotriol, Calcipotriene Related Compound C[7][8]
CAS Number 112965-21-6113082-99-8[6][9]
Molecular Formula C₂₇H₄₀O₃C₂₇H₄₀O₃[3][6]
Molecular Weight 412.6 g/mol [10]412.61 g/mol [6]
Appearance White to Off-White SolidWhite to Off-White Solid[6]
Solubility Soluble in Methanol, DMSO[11]Soluble in Methanol, DMSO[6][11]

Signaling Pathway of Calcipotriol

Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), which is a nuclear transcription factor.[2][12] This binding leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). The VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][8] This regulation of gene expression is central to Calcipotriol's ability to inhibit keratinocyte proliferation and promote their differentiation.[2][13]

Furthermore, Calcipotriol has been shown to downregulate the STAT1 and STAT3 signaling pathways, which are implicated in the inflammatory processes of psoriasis.[1][14] By inhibiting the phosphorylation and activation of STAT1 and STAT3, Calcipotriol can reduce the expression of pro-inflammatory cytokines.[1]

Calcipotriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds STAT1 STAT1 Calcipotriol->STAT1 Inhibits STAT3 STAT3 Calcipotriol->STAT3 Inhibits VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR Forms complex with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to pSTAT1 pSTAT1 STAT1->pSTAT1 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Proliferation Inhibition of Keratinocyte Proliferation Gene_Expression->Proliferation Differentiation Promotion of Keratinocyte Differentiation Gene_Expression->Differentiation

Caption: Calcipotriol Signaling Pathway in Keratinocytes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a general HPLC method for the separation and quantification of Calcipotriol and this compound. The method should be validated according to ICH Q2(R1) guidelines before routine use.[9][12][14]

4.1.1. Equipment and Materials

  • HPLC system with UV detector or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[14]

  • Calcipotriol Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (0.45 µm)

4.1.2. Chromatographic Conditions

The following chromatographic conditions have been reported to be effective for the separation of Calcipotriol and its impurities.[7][14]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 2.7 µm
Mobile Phase A Water:Methanol:THF (70:25:5, v/v/v)
Mobile Phase B Acetonitrile:Water:THF (90:5:5, v/v/v)
Gradient Time (min)
0
20
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Detection 264 nm[14][]
Injection Volume 20 µL

4.1.3. Preparation of Standard Solutions

  • Calcipotriol Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Calcipotriol Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent (Acetonitrile:Water, 95:5 v/v).

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (for system suitability and quantification): Prepare appropriate dilutions of the stock solutions with the diluent to obtain a final concentration relevant to the expected impurity levels (e.g., 1 µg/mL of this compound and 100 µg/mL of Calcipotriol).

4.1.4. Preparation of Sample Solution

  • Drug Substance: Accurately weigh about 10 mg of the Calcipotriol drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Drug Product (e.g., Ointment): The extraction of Calcipotriol from ointment formulations can be complex. A validated extraction procedure should be used. A general approach involves dispersing a known amount of the ointment in a suitable solvent (e.g., n-hexane), followed by liquid-liquid extraction with the diluent. The diluent layer is then collected for analysis.[14]

4.1.5. System Suitability

Before sample analysis, inject the working standard solution to verify the performance of the HPLC system. The acceptance criteria should be pre-defined and may include:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Resolution between Calcipotriol and Impurity C: ≥ 2.0

4.1.6. Data Analysis

  • Identification: Identify the peaks of Calcipotriol and Impurity C in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification: Calculate the concentration of this compound in the sample using the peak area response from the chromatogram and the concentration of the Impurity C in the working standard solution.

Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines.[12] Key validation parameters are summarized in the table below.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank, placebo, or other impurities at the retention time of this compound.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the specification limit).[16][17]
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples at different concentration levels.[12][16]
Precision The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 5% for impurity quantification.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1. RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with variations in flow rate, column temperature, mobile phase composition, etc.

Example Quantitative Data from Literature [14][16]

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Calcipotriol0.5 - 2.50.0020.006
Betamethasone Dipropionate (co-formulated)4 - 500.0030.008

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a reference standard in the analysis of a Calcipotriol sample.

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_reporting Reporting Prep_Std Prepare this compound Reference Standard Solution System_Suitability Perform System Suitability Test (Inject Reference Standard) Prep_Std->System_Suitability Prep_Sample Prepare Calcipotriol Sample Solution Analyze_Sample Inject and Analyze Sample Solution Prep_Sample->Analyze_Sample System_Suitability->Analyze_Sample If passes Identify_Impurity Identify Impurity C Peak by Retention Time Analyze_Sample->Identify_Impurity Quantify_Impurity Quantify Impurity C using Reference Standard Identify_Impurity->Quantify_Impurity Report_Results Report Impurity C Level in the Sample Quantify_Impurity->Report_Results

Caption: Workflow for Impurity Analysis using a Reference Standard.

Storage and Handling

This compound reference standard should be stored in a well-closed, light-resistant container at the temperature specified by the manufacturer, typically between 2-8°C.[11] It should be handled in accordance with standard laboratory safety procedures.

Conclusion

The use of a well-characterized this compound reference standard is crucial for the accurate identification and quantification of this impurity in Calcipotriol drug substances and products. The HPLC method and workflow described in these application notes provide a framework for the quality control of Calcipotriol, ensuring its safety and efficacy. It is imperative that the analytical methods are properly validated to comply with regulatory requirements.

References

Application Notes and Protocols for the Analytical Method Validation of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used active pharmaceutical ingredient (API) for the treatment of psoriasis. During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the efficacy and safety of the final drug product.[] Calcipotriol Impurity C, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is one such potential impurity that requires careful monitoring and control.[2] This document provides detailed application notes and protocols for the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

Analytical Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of an analytical method for quantifying impurities.

Analytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Define_Purpose Define Purpose (Quantification of Impurity C) Select_Method Select Analytical Method (RP-HPLC) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol System_Suitability System Suitability Testing Validation_Protocol->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

A flowchart illustrating the key stages of analytical method validation.

Experimental Protocols

RP-HPLC Method for Quantification of this compound

This protocol outlines the chromatographic conditions for the separation and quantification of this compound.

1.1. Equipment and Materials

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Tetrahydrofuran (THF) (HPLC grade).

1.2. Chromatographic Conditions

ParameterCondition
Column RP-C18, 150 mm x 4.6 mm, 2.7 µm particle size
Mobile Phase A: Water:Methanol:THF (70:25:5, v/v/v) B: Acetonitrile:Water:THF (90:5:5, v/v/v)
Gradient Program Time (min)
0
15
30
35
40
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection UV at 264 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (95:5, v/v)

1.3. Preparation of Solutions

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solutions for Linearity: Prepare a series of standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for Impurity C.

  • Sample Solution: The preparation will depend on the drug product matrix. For an ointment, a suitable extraction procedure with a non-interfering solvent should be developed and validated.

System Suitability Testing

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

2.1. Procedure Inject the standard solution of this compound (at a concentration of the specification limit) six times.

2.2. Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Forced Degradation Studies (Specificity)

Forced degradation studies are conducted to demonstrate the specificity of the method by ensuring that the peak of this compound is free from interference from any degradation products.[4]

3.1. Stress Conditions

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

3.2. Procedure

  • Prepare a solution of Calcipotriol spiked with a known amount of Impurity C.

  • Subject the solution to the stress conditions listed above.

  • Analyze the stressed samples using the developed HPLC method.

  • Assess the peak purity of this compound using a PDA detector.

Data Presentation: Summary of Validation Parameters

The following tables summarize the expected quantitative data from the validation of the analytical method for this compound.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.1 (LOQ)15.2
0.2537.8
0.575.1
1.0150.5
1.5225.9
Correlation Coefficient (r²) 0.9998
Linearity Equation y = 150.2x + 0.3

Table 2: Accuracy (Recovery) of this compound

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)% Recovery
50%0.250.24899.2
100%0.500.503100.6
150%0.750.74599.3
Average % Recovery 99.7

Table 3: Precision of this compound

Parameter% RSD (n=6)
Repeatability (Intra-day) 0.85
Intermediate Precision (Inter-day) 1.23

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.10

Table 5: Robustness of the Analytical Method

ParameterVariation% RSD of Peak Area
Flow Rate 0.9 mL/min1.1
1.1 mL/min0.9
Column Temperature 48°C1.3
52°C1.0
Mobile Phase Composition (% Organic) ± 2%1.5

Relationship Between Key Validation Parameters

The various parameters of analytical method validation are interconnected and collectively establish the reliability of the method. The following diagram illustrates these relationships.

Validation_Parameters_Relationship Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

References

Application Note and Protocol for the Identification of Unknown Impurities in Calcipotriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. The safety and efficacy of Calcipotriol drug products are intrinsically linked to their purity. During synthesis, storage, or under exposure to environmental factors such as light, heat, and humidity, Calcipotriol can degrade, or process-related impurities may be present, leading to the formation of various impurities.[] These impurities, even in trace amounts, can potentially impact the therapeutic effect and safety profile of the final drug product. Therefore, robust analytical protocols for the identification and characterization of unknown impurities are paramount for regulatory compliance and to ensure patient safety.

This application note provides a comprehensive protocol for the identification of unknown impurities in Calcipotriol. It details methodologies for forced degradation studies to generate potential degradation products, followed by their separation and characterization using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This protocol is designed to be a practical guide for researchers and quality control analysts in the pharmaceutical industry.

Materials and Methods

Reagents and Standards
  • Calcipotriol Reference Standard (CRS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Triethylamine

  • Chloroform

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Sonication bath

  • Centrifuge

  • Photostability chamber

  • Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[2]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the Calcipotriol sample under various stress conditions to generate potential degradation products.[2]

3.1.1 Acid Hydrolysis

  • Prepare a stock solution of Calcipotriol in a suitable solvent (e.g., methanol).

  • Add 0.01N HCl to the Calcipotriol solution.[]

  • Keep the solution at room temperature for 5 minutes.[]

  • Neutralize the solution with an equivalent amount of 0.01N NaOH.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

3.1.2 Base Hydrolysis

  • Prepare a stock solution of Calcipotriol.

  • Add 0.005N NaOH to the Calcipotriol solution.[]

  • Keep the solution at room temperature for 5 minutes.[]

  • Neutralize the solution with an equivalent amount of 0.005N HCl.

  • Dilute for analysis.

3.1.3 Oxidative Degradation

  • Prepare a stock solution of Calcipotriol.

  • Add 3% H₂O₂ to the solution.[]

  • Heat the solution at 70°C for 10 minutes.[]

  • Dilute for analysis.

3.1.4 Thermal Degradation

  • Place the solid Calcipotriol sample in a controlled temperature oven at 60°C for 2 hours.[]

  • Dissolve the heat-exposed sample in a suitable solvent and dilute for analysis.

3.1.5 Photolytic Degradation

  • Expose a solution of Calcipotriol to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) in a photostability chamber.[]

  • A control sample should be kept in the dark.

  • Dilute the exposed and control samples for analysis. It is known that more than 90% of calcitriol (B1668218) ointment degrades upon exposure to ultraviolet A, broadband ultraviolet B, and narrowband ultraviolet B.[3]

Sample Preparation for HPLC and LC-MS Analysis
  • For Drug Substance: Accurately weigh and dissolve the Calcipotriol sample (stressed and unstressed) in the mobile phase or a suitable solvent to obtain a known concentration.

  • For Drug Product (e.g., Ointment):

    • Accurately weigh a quantity of the ointment into a centrifuge tube.

    • Add a suitable non-polar solvent (e.g., n-Hexane) and sonicate to disperse the ointment base.[4][5]

    • Add the extraction solvent (e.g., a mixture of acetonitrile and water) and vortex for several minutes.[]

    • Centrifuge the mixture at high speed (e.g., 5000 rpm) for 5-10 minutes.[4][5]

    • Collect the clear lower layer for injection into the HPLC/LC-MS system.[4][5]

Chromatographic and Mass Spectrometric Conditions

A stability-indicating RP-HPLC method is crucial for separating Calcipotriol from its impurities.[4][5][6]

Table 1: HPLC and LC-MS Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 2.7 µm particle size[][4][6]
Column Temperature 50°C[][4][6]
Mobile Phase A Water:Methanol:THF (70:25:5, v/v/v)[]
Mobile Phase B Acetonitrile:Water:THF (90:5:5, v/v/v)[]
Gradient Program A detailed gradient program should be developed to ensure separation of all impurities. An example gradient can be found in the literature.[]
Flow Rate 1.0 - 2.0 mL/min[]
Injection Volume 20 µL[]
UV Detection 264 nm for Calcipotriol and its related impurities.[][4][6] A DAD can be used to scan from 200-400 nm.[]
MS Ionization Electrospray Ionization (ESI) in positive mode
MS Analyzer TOF or Orbitrap for high-resolution mass data
MS/MS Fragmentation Collision-Induced Dissociation (CID) for structural elucidation

Data Presentation and Analysis

The data obtained from the HPLC-DAD/UV and LC-MS analyses should be systematically organized to facilitate the identification of unknown impurities.

Table 2: Summary of Forced Degradation Results

Stress ConditionNumber of Degradation Products% Degradation of CalcipotriolMajor Impurity (RT)
Acid Hydrolysis (0.01N HCl, RT, 5 min)
Base Hydrolysis (0.005N NaOH, RT, 5 min)
Oxidation (3% H₂O₂, 70°C, 10 min)
Thermal (60°C, 2 hours)
Photolytic (1.2 million lux hrs, 200 Wh/m²)

Table 3: Characterization of Unknown Impurities

Peak No.Retention Time (min)UV λmax (nm)[M+H]⁺ (m/z)Proposed Structure/Formula
1
2
3

The identification process involves comparing the retention times and UV spectra of the peaks in the stressed samples with those of the unstressed sample. The accurate mass measurements from the high-resolution MS and the fragmentation patterns from MS/MS analysis are then used to propose the elemental composition and structure of the unknown impurities.[7]

Visualization of Workflows

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_identification Impurity Identification Acid Acid Hydrolysis SamplePrep Sample Preparation Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidation Oxidative Degradation Oxidation->SamplePrep Thermal Thermal Degradation Thermal->SamplePrep Photo Photolytic Degradation Photo->SamplePrep HPLC HPLC-DAD/UV Analysis SamplePrep->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Data Data Analysis LCMS->Data Structure Structure Elucidation Data->Structure Report Reporting Structure->Report Calcipotriol Calcipotriol API/Product Calcipotriol->Acid Calcipotriol->Base Calcipotriol->Oxidation Calcipotriol->Thermal Calcipotriol->Photo

Caption: Experimental workflow for impurity identification in Calcipotriol.

logical_relationship cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_confirmation Confirmation start Unknown Peak Detected in HPLC uv_spectrum Record UV Spectrum start->uv_spectrum mass_spec Acquire High-Resolution Mass Spectrum (MS) start->mass_spec structure_proposal Propose Putative Structure uv_spectrum->structure_proposal msms Perform MS/MS Fragmentation mass_spec->msms elemental_comp Determine Elemental Composition mass_spec->elemental_comp fragment_analysis Analyze Fragmentation Pathway msms->fragment_analysis elemental_comp->structure_proposal fragment_analysis->structure_proposal synthesis Synthesize Reference Standard structure_proposal->synthesis comparison Compare with Reference Standard structure_proposal->comparison synthesis->comparison final_id Impurity Identified comparison->final_id

Caption: Logical process for unknown impurity structure elucidation.

Conclusion

The protocol outlined in this application note provides a systematic and robust approach for the identification of unknown impurities in Calcipotriol. By employing forced degradation studies coupled with modern analytical techniques like HPLC-DAD and high-resolution LC-MS, researchers and drug development professionals can effectively characterize potential impurities. This ensures the development of safe, effective, and compliant Calcipotriol drug products. Adherence to regulatory guidelines, such as those from the ICH, is essential throughout the impurity profiling process.[8]

References

Application of Quantitative NMR (qNMR) for the Certification of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Calcipotriol is a synthetic vitamin D3 analog used in the topical treatment of psoriasis.[][2] Like all active pharmaceutical ingredients (APIs), its purity is critical to ensure safety and efficacy. During the synthesis of Calcipotriol, several process-related impurities and degradation products can arise.[] Calcipotriol Impurity C, chemically known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is a known impurity that requires careful monitoring and control.[2][3][4][5][6]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the certification of reference materials and the quantification of impurities in pharmaceuticals.[7][8][9][10][11] Unlike chromatographic techniques, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte.[7][8] This application note describes a detailed protocol for the certification of this compound using ¹H-qNMR.

Principle of qNMR for Certification

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the molar amount of the substance in the sample.[8][10] By using a certified internal standard with a known purity, the purity of the analyte can be determined with high accuracy and precision. The purity of the analyte (P_analyte) is calculated using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Materials and Methods

Materials and Reagents
  • This compound (CAS: 113082-99-8)[2][3][4][5][6]

  • Maleic acid (Certified Reference Material) as internal standard

  • Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D)

  • High-precision analytical balance

  • Class A volumetric flasks

  • NMR tubes (5 mm)

Instrumentation
  • High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Experimental Protocol

A detailed protocol for the qNMR analysis is provided below. This protocol is based on established qNMR methodologies for pharmaceutical analysis.[12]

3.3.1. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3.3.2. ¹H-NMR Data Acquisition

The following parameters are recommended for data acquisition:

ParameterRecommended ValueRationale
Pulse Programzg30A simple 30° pulse sequence is used to ensure a shorter relaxation delay can be used while maintaining quantitative accuracy.
Relaxation Delay (d1)30 sA long relaxation delay is crucial to ensure complete T1 relaxation of all relevant protons, which is essential for accurate integration.
Number of Scans16Sufficient to obtain a good signal-to-noise ratio for accurate integration.
Acquisition Time (aq)4 sProvides sufficient digital resolution.
Spectral Width (sw)20 ppmCovers the entire proton chemical shift range.
Temperature298 KMaintained at a constant temperature to avoid shifts in resonance frequencies.

3.3.3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Integrate the selected signals for both this compound and the internal standard (maleic acid).

    • This compound: Select a well-resolved signal that is characteristic of the impurity and does not overlap with other signals. For instance, one of the olefinic protons or the cyclopropyl (B3062369) protons could be suitable candidates.

    • Maleic Acid: Integrate the singlet corresponding to the two olefinic protons.

  • Calculate the purity of this compound using the equation provided in Section 2.

Data Presentation

The quantitative data obtained from the qNMR analysis can be summarized as follows:

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (mg)10.155.08
Molecular Weight ( g/mol )412.60[3][]116.07
Selected Signal (δ, ppm)e.g., 6.2 (d, 1H)6.28 (s, 2H)
Number of Protons (N)12
Integral Area (I)1.001.25
Purity of Standard (%)-99.95
Calculated Purity (% w/w) 95.5 -

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow and Logical Relationships

The experimental workflow and the logical relationship for the purity calculation are illustrated in the diagrams below.

G Experimental Workflow for qNMR Certification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation & Certification weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq Place sample in spectrometer ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate purity_calc Calculate Purity integrate->purity_calc certify Issue Certificate of Analysis purity_calc->certify

Caption: Workflow for the certification of this compound by qNMR.

G Logical Relationship for Purity Calculation I_analyte Integral (Analyte) Purity_Analyte Purity of This compound I_analyte->Purity_Analyte I_std Integral (Standard) I_std->Purity_Analyte N_analyte Proton Count (Analyte) N_analyte->Purity_Analyte N_std Proton Count (Standard) N_std->Purity_Analyte MW_analyte MW (Analyte) MW_analyte->Purity_Analyte MW_std MW (Standard) MW_std->Purity_Analyte m_analyte Mass (Analyte) m_analyte->Purity_Analyte m_std Mass (Standard) m_std->Purity_Analyte P_std Purity (Standard) P_std->Purity_Analyte

References

Optimizing the Separation of Calcipotriol Isomers: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for achieving optimal separation of Calcipotriol and its isomers using High-Performance Liquid Chromatography (HPLC). The provided methodologies are essential for quality control, stability testing, and formulation development of pharmaceutical products containing Calcipotriol.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis. Its therapeutic efficacy is attributed to its ability to inhibit keratinocyte proliferation and promote keratinocyte differentiation. During synthesis and storage, various isomers of Calcipotriol can be formed, such as pre-calcipotriol and other degradation products. The presence of these isomers can impact the safety and efficacy of the drug product. Therefore, robust analytical methods are crucial for the accurate identification and quantification of Calcipotriol and its related substances. This application note outlines several optimized HPLC methods for the efficient separation of Calcipotriol isomers.

Data Presentation: HPLC Methods for Calcipotriol Isomer Separation

The following tables summarize various reported HPLC methods that have demonstrated successful separation of Calcipotriol from its isomers and related compounds.

Table 1: Gradient Reversed-Phase HPLC Method

ParameterCondition
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[1][2][3]
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[1][2][3]
Gradient Time (min)
0.1
2.0
15.0
28.0
30.0
55.0
62.0
65.0
70.0
Flow Rate 1.0 mL/min, increasing to 2.0 mL/min between 55 and 62 min[3]
Column Temperature 50°C[1][2]
Detection Wavelength 264 nm[1][2][3]
Injection Volume 20 µL[1][2]
Diluent Acetonitrile:Water (95:5 v/v)[1][2]

Table 2: Isocratic Reversed-Phase HPLC Method 1

ParameterCondition
Column RP-18
Mobile Phase Methanol:Acetonitrile:Water (67:23:10 v/v/v)[4][5]
Flow Rate Not specified
Column Temperature Not specified
Detection UV
Separation Time Within 18 minutes[4][5]

Table 3: Isocratic Reversed-Phase HPLC Method 2

ParameterCondition
Column C8, 250 x 4.6 mm, 3.5 µm
Mobile Phase Methanol:Water (70:30 v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C[6]
Detection Wavelength 264 nm[6]
Injection Volume 50 µL[6]
Run Time 7.5 minutes[6]

Table 4: Isocratic Reversed-Phase HPLC Method for Photodegradation Products

ParameterCondition
Column C18 Hypersil ODS, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (53:47 v/v)
Flow Rate 1.0 mL/min
Column Temperature Not specified
Detection Not specified

Experimental Protocols

Protocol 1: Stability-Indicating Gradient RP-HPLC Method

This protocol is based on the method described by Bhogadi et al. (2015) and is suitable for the separation of Calcipotriol from its known impurities and degradation products, including pre-calcipotriol.[1][2]

1. Materials and Reagents:

  • Calcipotriol Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (HPLC grade)

  • Samples for analysis (e.g., bulk drug, formulated product)

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 1 .

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Calcipotriol Reference Standard in the diluent (Acetonitrile:Water, 95:5 v/v) to obtain a known concentration.

4. Sample Solution Preparation:

  • For bulk drug, accurately weigh and dissolve the sample in the diluent to a suitable concentration.

  • For formulated products (e.g., ointments), an extraction step may be necessary. A suitable extraction solvent needs to be optimized to ensure complete recovery of the analyte and its isomers.

5. System Suitability:

  • Inject the standard solution multiple times to ensure the system is equilibrated and meets the required performance criteria (e.g., retention time repeatability, peak area precision, resolution between critical pairs).

6. Analysis:

  • Inject the blank (diluent), standard solution, and sample solutions into the HPLC system.

  • Identify and quantify the peaks based on the retention times of the reference standards.

Protocol 2: Isocratic RP-HPLC Method for Routine Analysis

This protocol is a simpler, isocratic method suitable for routine quality control where the primary goal is the separation of Calcipotriol from a limited number of related compounds. This method is adapted from Cirunay et al. (1998).[4][5]

1. Materials and Reagents:

  • Calcipotriol Reference Standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Samples for analysis

2. Chromatographic Conditions:

  • Use the parameters outlined in Table 2 .

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent if appropriate.

4. Analysis:

  • Follow the analysis steps outlined in Protocol 1.

Visualizations

Experimental Workflow for Calcipotriol Isomer Separation

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis & Reporting sample Weigh Sample dissolve_sample Dissolve in Diluent sample->dissolve_sample standard Weigh Reference Standard dissolve_standard Dissolve in Diluent standard->dissolve_standard filter_sample Filter Sample Solution dissolve_sample->filter_sample filter_standard Filter Standard Solution dissolve_standard->filter_standard hplc HPLC System (Pump, Injector, Column, Detector) filter_sample->hplc Inject filter_standard->hplc Inject computer Data Acquisition & Processing hplc->computer integration Peak Integration computer->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC analysis of Calcipotriol isomers.

Calcipotriol Signaling Pathway

calcipotriol_pathway cluster_cellular_effects Cellular Effects in Psoriasis Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) Calcipotriol->VDR Binds to VDR_RXR VDR-RXR Complex VDR->VDR_RXR Forms heterodimer with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Inhibit_Proliferation Inhibition of Keratinocyte Proliferation Gene_Expression->Inhibit_Proliferation Promote_Differentiation Promotion of Keratinocyte Differentiation Gene_Expression->Promote_Differentiation Modulate_Inflammation Modulation of Inflammatory Response Gene_Expression->Modulate_Inflammation

Caption: Simplified signaling pathway of Calcipotriol in keratinocytes.

Mechanism of Action of Calcipotriol

Calcipotriol exerts its therapeutic effects in psoriasis by binding to the Vitamin D Receptor (VDR), which is a member of the steroid/thyroid hormone receptor superfamily.[5] This receptor is present in various cells, including the keratinocytes and T-cells of the immune system.[5] Upon binding, the Calcipotriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and inflammation.[5] The net effect is the inhibition of the abnormal proliferation of keratinocytes and the normalization of their differentiation, which are hallmarks of psoriasis.[4] Calcipotriol also appears to have immunomodulatory effects, influencing the activity of T-cells which play a role in the pathogenesis of psoriasis.[5]

Conclusion

The selection of an appropriate HPLC method for the analysis of Calcipotriol and its isomers is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a comprehensive overview of several validated methods, offering both gradient and isocratic options to suit different analytical needs. The detailed protocols and visual representations of the experimental workflow and signaling pathway are intended to aid researchers and drug development professionals in the successful implementation and understanding of these analytical techniques. The provided methods are robust and can be adapted for various applications, from routine quality control to in-depth stability studies.

References

Troubleshooting & Optimization

Overcoming co-elution of Calcipotriol Impurity C with other degradants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcipotriol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on the co-elution of Calcipotriol Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to separate it from other degradants?

A1: this compound, also known as (5E)-Calcipotriol, is a related substance of Calcipotriol, a synthetic vitamin D3 analog used in the treatment of psoriasis. It is crucial to separate[1][2][3] and accurately quantify this and other impurities to ensure the safety, efficacy, and stability of the final drug product. Regulatory agencies requi[]re strict control over impurity levels in pharmaceutical formulations.

Q2: What are the common causes of co-elution in HPLC analysis of Calcipotriol and its impurities?

A2: Co-elution, where two or more compounds elute from the chromatography column at the same time, can be caused by several factors. For Calcipotriol analysis[5][6], common causes include:

  • Inadequate mobile phase composition: The solvent strength or selectivity may not be sufficient to resolve closely related impurities.

  • Inappropriate column chemistry: The stationary phase may not provide the necessary interactions to separate the compounds of interest.

  • Suboptimal temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of separation.

  • Poor peak shape: Broad or tailing peaks can mask the presence of closely eluting impurities.

Q3: My chromatogram sh[7]ows a shoulder on the main Calcipotriol peak. Could this be co-elution with Impurity C?

A3: A shoulder on a chromatographic peak is a strong indication of co-elution. To confirm if the shoulde[5][6]r is due to Impurity C or another degradant, further investigation is necessary. Using a photodiode array (PDA) detector can help assess peak purity. If the UV spectra across [5]the peak are not identical, it confirms the presence of more than one compound.

Troubleshooting Guid[5][6]e: Overcoming Co-elution of this compound

This guide provides a systematic approach to resolving the co-elution of this compound with other degradants.

Issue: Poor resolution between this compound and an adjacent peak.

Step 1: System Suitability Check

Before modifying the analytical method, ensure your HPLC system is performing optimally.

  • Check for leaks: Inspect all fittings and connections for any signs of leakage.

  • Ensure proper mobile phase degassing: Air bubbles in the system can cause pressure fluctuations and affect retention times.

  • Verify pump performance: Ensure the flow rate is accurate and consistent.

  • Assess column healt[7]h: A contaminated or old column can lead to poor peak shape and resolution.

Step 2: Method Optimiz[7]ation

If the system is functioning correctly, the next step is to optimize the chromatographic method.

  • Mobile Phase Modification:

    • Adjust Solvent Strength: If peaks are eluting too quickly (low capacity factor), weaken the mobile phase to increase retention and improve separation. For reversed-phase HPLC, [5]this typically means decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • Modify Additives: Introducing or changing the concentration of additives like tetrahydrofuran (B95107) (THF) can improve the resolution of closely related compounds.

  • Gradient Profile A[8][9]djustment:

    • Shallow Gradient: If using a gradient elution, a shallower gradient (slower increase in organic solvent concentration) can enhance the separation of closely eluting peaks.

  • Column Parameter M[7]odification:

    • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve efficiency, potentially leading to better resolution. A typical temperature for[8][9] Calcipotriol analysis is around 50°C.

    • Column Chemistr[][8][9]y: If modifications to the mobile phase are unsuccessful, consider a column with a different stationary phase (e.g., a different C18 phase with alternative bonding or a phenyl-hexyl column) to exploit different separation mechanisms.

Experimental Protocol: Optimized HPLC Method for Calcipotriol and Impurities

This protocol is a recommended starting point for achieving good resolution between Calcipotriol, Impurity C, and other related substances.

Chromatographic Condit[][8][9]ions:

ParameterSpecification
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size
Column Temperature 50°C
Mobile Phase A Water: Methanol: THF (70:25:5, v/v/v)
Mobile Phase B Acetonitrile: Water: THF (90:5:5, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 20 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
35.0595
40.0595
40.1955
45.0955

Data Presentation

The following table summarizes typical retention times for Calcipotriol and its impurities using the optimized HPLC method. Actual retention times may vary slightly depending on the specific HPLC system and column used.

CompoundRetention Time (min) (Approximate)
Calcipotriol Impurity D12.5
Calcipotriol Impurity B14.2
This compound 15.8
Calcipotriol18.5
Pre-Calcipotriol22.1

Visualizations

Troubleshooting_CoElution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution Start Co-elution Observed (Peak Tailing/Shoulder) SystemCheck Perform System Suitability Test Start->SystemCheck Start Troubleshooting PeakPurity Assess Peak Purity (PDA Detector) SystemCheck->PeakPurity ModMobilePhase Modify Mobile Phase (Solvent Ratio, pH, Additives) SystemCheck->ModMobilePhase If System is OK PeakPurity->ModMobilePhase If Purity Fails ModGradient Adjust Gradient Profile (Steeper/Shallower) ModMobilePhase->ModGradient End Resolution Achieved ModMobilePhase->End If Resolution is Adequate ModColumn Change Column (Temperature, Stationary Phase) ModGradient->ModColumn ModGradient->End If Resolution is Adequate ModColumn->End If Resolution is Adequate

Caption: Troubleshooting workflow for resolving co-elution issues.

Degradation_Pathway Calcipotriol Calcipotriol ImpurityC Impurity C ((5E)-Calcipotriol) Calcipotriol->ImpurityC Isomerization OtherDegradants Other Degradation Products (e.g., Pre-Calcipotriol, Impurity B, D) Calcipotriol->OtherDegradants Degradation (Heat, Light, Acid, Base)

References

Navigating the Stability of Calcipotriol Impurity C in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Calcipotriol Impurity C in solution. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, with the CAS Number 113082-99-8, is a known stereoisomer of Calcipotriol.[1][2] As an impurity, its presence and concentration in pharmaceutical preparations are critically monitored to ensure the safety and efficacy of the final drug product. Understanding its stability in solution is crucial for developing robust analytical methods, designing stable formulations, and defining appropriate storage conditions.

Q2: What are the primary factors that affect the stability of this compound in solution?

Based on studies of Calcipotriol and its analogues, the primary factors influencing the stability of this compound in solution include:

  • Temperature: Elevated temperatures can accelerate degradation.[][4]

  • pH: Both acidic and basic conditions can lead to significant degradation.[]

  • Light: Exposure to UV light can cause photodegradation.[][5]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can cause rapid degradation.[]

  • Solvent: The choice of solvent can impact the stability of the compound.

Q3: What are the recommended storage conditions for this compound solutions?

For short-term storage, solutions of this compound should be kept at 2-8°C, protected from light, and preferably under an inert atmosphere (e.g., nitrogen).[6][7] For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended, especially for solutions in organic solvents like DMSO.[7] It is advisable to minimize freeze-thaw cycles.

Q4: In which solvents is this compound soluble and what are the implications for stability?

This compound is reported to be soluble in methanol (B129727) (MeOH) and dimethyl sulfoxide (B87167) (DMSO).[6][7] While these solvents are suitable for preparing stock solutions, the long-term stability in these solvents should be carefully evaluated. For aqueous-based assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. However, the stability in aqueous solutions, particularly at different pH values, is expected to be limited.

Q5: What are the likely degradation pathways for this compound?

Given that this compound is a stereoisomer of Calcipotriol, it is likely to undergo similar degradation pathways. The primary degradation pathway for Calcipotriol in solution is isomerization to pre-Calcipotriol.[8] This is a reversible thermal equilibrium. It is also susceptible to oxidation of the side chain and potential cleavage of the cyclopropyl (B3062369) group under harsh conditions. Photodegradation may lead to the formation of various photoisomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid loss of this compound peak area in HPLC analysis. 1. Degradation in solution: The sample may be degrading in the autosampler or on the benchtop. 2. Adsorption: The analyte may be adsorbing to the vial or other components of the HPLC system.1. Prepare samples fresh and keep them at a low temperature (e.g., 4°C) in the autosampler. Minimize the time between sample preparation and injection. 2. Use silanized or low-adsorption vials. Prime the HPLC system with a high-concentration standard to saturate active sites.
Appearance of unknown peaks in the chromatogram. 1. Degradation: New peaks are likely degradation products. 2. Contamination: The solvent or glassware may be contaminated.1. Compare the chromatogram to a freshly prepared standard. If new peaks are present, consider performing forced degradation studies to identify them. 2. Run a blank injection of the solvent to check for contamination. Ensure all glassware is thoroughly cleaned.
Inconsistent results between experiments. 1. Variability in sample preparation: Inconsistent handling of light and temperature exposure. 2. Solvent variability: Differences in solvent quality or pH.1. Standardize the sample preparation procedure, paying close attention to light protection (using amber vials) and maintaining a consistent temperature. 2. Use high-purity (HPLC grade) solvents and freshly prepared buffers. Verify the pH of aqueous solutions.
Precipitation of the compound in aqueous buffers. Low aqueous solubility: Calcipotriol and its impurities have low solubility in water.1. Increase the proportion of organic co-solvent in the buffer, if compatible with the experiment. 2. Prepare a more dilute solution. 3. Use solubilizing agents, but verify they do not interfere with the analysis or stability.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Calcipotriol (as a proxy for Impurity C)

Stress ConditionReagent/ParameterDurationTemperatureObserved Degradation of CalcipotriolReference
Acid Hydrolysis 0.01 N HCl5 minRoom TemperatureSignificant Degradation[]
Base Hydrolysis 0.005 N NaOH5 minRoom TemperatureSignificant Degradation[]
Oxidation 3% H₂O₂10 min70°CSignificant Degradation[]
Thermal Degradation Heat2 hours60°CConsiderable Degradation[]
Photodegradation 1.2 million lux hours, 200 Wh/m² UV lightN/AN/AConsiderable Degradation[]

Table 2: Solubility of this compound

SolventSolubilityReference
Methanol (MeOH)Soluble[6]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Calcipotriol and its Impurities

This method is adapted from a published procedure for the separation of Calcipotriol and its impurities, including Impurity C.[8]

  • Instrumentation: HPLC with a UV detector.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 50°C.

  • Mobile Phase A: Water:Methanol:Acetonitrile (B52724):Tetrahydrofuran.

  • Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran.

  • Gradient Elution: A gradient program should be developed to ensure the separation of Impurity C from Calcipotriol and other related substances.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 264 nm.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., Acetonitrile:Water 95:5 v/v) to an appropriate concentration.

Protocol 2: General Procedure for a Forced Degradation Study

This is a general guideline for conducting a forced degradation study. Specific conditions should be optimized for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis using the stability-indicating method described in Protocol 1.

  • Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any degradation products.

Mandatory Visualizations

cluster_degradation Potential Degradation Pathway of this compound Calcipotriol_Impurity_C This compound (5E,7E-isomer) Pre_Impurity_C Pre-Impurity C (Isomerization Product) Calcipotriol_Impurity_C->Pre_Impurity_C Heat Oxidation_Products Oxidation Products (e.g., side-chain oxidation) Calcipotriol_Impurity_C->Oxidation_Products H₂O₂ Photo_Products Photodegradation Products (Various Isomers) Calcipotriol_Impurity_C->Photo_Products UV Light Pre_Impurity_C->Calcipotriol_Impurity_C Reversible

Caption: Potential degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., peak loss, new peaks) Check_Sample_Prep Review Sample Preparation (Freshness, Light/Temp Control) Start->Check_Sample_Prep Is_Issue_Resolved1 Issue Resolved? Check_Sample_Prep->Is_Issue_Resolved1 Check_HPLC Verify HPLC Method (Column, Mobile Phase, Detector) Is_Issue_Resolved2 Issue Resolved? Check_HPLC->Is_Issue_Resolved2 Is_Issue_Resolved1->Check_HPLC No End Problem Solved / Degradation Pathway Understood Is_Issue_Resolved1->End Yes Forced_Degradation Conduct Forced Degradation Study to Identify Degradants Is_Issue_Resolved2->Forced_Degradation No Is_Issue_Resolved2->End Yes Modify_Conditions Modify Storage/Experimental Conditions Forced_Degradation->Modify_Conditions Modify_Conditions->End

Caption: A logical workflow for troubleshooting stability issues.

References

Improving peak shape in the HPLC analysis of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Calcipotriol (B1668217) and its impurities, with a specific focus on improving the peak shape of Calcipotriol Impurity C.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for the analysis of Calcipotriol and its impurities?

A1: A common starting point for the analysis of Calcipotriol and its impurities is reversed-phase HPLC. Based on established methods, a typical setup would involve a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, often in a gradient elution mode.[1][2][3][4] Detection is commonly performed using a UV detector at a wavelength of approximately 264 nm.[1][2][5]

Q2: I am observing peak tailing for this compound. What are the potential causes and solutions?

A2: Peak tailing for this compound can stem from several factors, including secondary interactions with the stationary phase, mobile phase pH issues, or column overload. Here are some troubleshooting steps:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to tailing.

    • Solution: Consider using a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a competitive base, such as triethylamine (B128534) (in small concentrations, e.g., 0.1%), to the mobile phase can help to mask the silanol groups.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If Impurity C has acidic or basic properties, an inappropriate pH can lead to poor peak shape.

    • Solution: Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) can suppress ionization and reduce tailing. For basic compounds, a higher pH might be necessary, but ensure it is within the stable range for the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[6]

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: My peak for Impurity C is showing fronting. What could be the cause?

A3: Peak fronting is less common than tailing but can occur due to a few reasons:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread at the beginning of the column, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Saturation: Similar to tailing, severe column overload can also manifest as peak fronting.

    • Solution: Decrease the sample concentration or injection volume.

Q4: How can I improve the resolution between Calcipotriol and Impurity C?

A4: Improving resolution often involves modifying the mobile phase composition or the column parameters.

  • Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity.[7]

    • Solution: If you are using methanol, try switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity for closely eluting compounds. Some methods have successfully used a combination of water, methanol, acetonitrile, and tetrahydrofuran (B95107) in a gradient mode to achieve good separation of Calcipotriol and its impurities.[1][8][9]

  • Gradient Slope: A shallower gradient can increase the separation between peaks.

    • Solution: Decrease the rate of change of the organic solvent concentration in your gradient program.

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

    • Solution: Experiment with different column temperatures (e.g., in the range of 25-50°C). Some methods have found success using an elevated column temperature of 50°C.[1][8][9]

  • Stationary Phase: The choice of stationary phase chemistry can have a large impact on selectivity.

    • Solution: If resolution is still an issue, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape for Impurity C

This guide provides a step-by-step workflow for diagnosing and resolving suboptimal peak shapes for this compound.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Method Optimization cluster_4 Resolution start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_system Check for System Issues (Leaks, Blockages, Dead Volume) start->check_system check_column Inspect Column History (Age, Previous Use) start->check_column isolate_problem Is the issue with all peaks or just Impurity C? check_system->isolate_problem check_column->isolate_problem all_peaks Issue with All Peaks (Likely System or Column Problem) isolate_problem->all_peaks All Peaks impurity_c_only Issue with Impurity C Only (Likely Method/Sample Problem) isolate_problem->impurity_c_only Impurity C Only all_peaks->check_system mobile_phase Optimize Mobile Phase (pH, Organic Solvent, Additives) impurity_c_only->mobile_phase sample_prep Adjust Sample Preparation (Solvent, Concentration) impurity_c_only->sample_prep instrument_params Modify Instrument Parameters (Flow Rate, Temperature) impurity_c_only->instrument_params end Peak Shape Improved mobile_phase->end sample_prep->end instrument_params->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimizing the mobile phase to address peak tailing of this compound.

  • Baseline Experiment:

    • Perform an injection using your current HPLC method and record the peak asymmetry for Impurity C.

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Column: C18, 4.6 x 150 mm, 2.7 µm

    • Detection: 264 nm

    • Column Temperature: 50°C

    • Flow Rate: 1.0 mL/min

    • Gradient: (Example) 70% B to 90% B over 15 minutes.

  • pH Modification:

    • Prepare Mobile Phase A with 0.1% formic acid.

    • Repeat the injection and compare the peak asymmetry to the baseline.

    • If tailing persists, prepare Mobile Phase A with a different modifier, such as 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at a controlled pH (e.g., pH 3.0), ensuring compatibility with your column and system.

  • Organic Solvent Evaluation:

    • Replace Mobile Phase B (Methanol) with Acetonitrile.

    • Repeat the injection and evaluate the peak shape and selectivity.

    • Consider using a ternary mixture for Mobile Phase B, such as Methanol:Acetonitrile (50:50), or incorporating a small amount of tetrahydrofuran.[1][8][9]

  • Additive for Silanol Masking:

    • If using a silica-based column without end-capping, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.05-0.1%) to the mobile phase to reduce silanol interactions. Caution: This may permanently alter your column.

Protocol 2: Sample Solvent and Concentration Optimization

This protocol addresses peak fronting and broadening caused by sample-related issues.

  • Evaluate Sample Solvent:

    • If your sample is dissolved in a strong solvent (e.g., 100% acetonitrile or methanol), prepare a new sample dissolved in the initial mobile phase composition (e.g., 70% Methanol in water).

    • Inject both samples and compare the peak shapes.

  • Optimize Sample Concentration:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the effect on peak shape. Identify the highest concentration that provides a symmetrical peak.

Data Presentation

Table 1: Summary of Published HPLC Methods for Calcipotriol Analysis
ParameterMethod 1[1][8][9]Method 2[2]Method 3[5]
Column RP-C18, 150 x 4.6 mm, 2.7 µmZorbax 300 SB-C18, 250 x 4.6 mm, 3.5 µmOctadecylsilyl silica (B1680970) gel, 100 x 4.0 mm, 3 µm
Mobile Phase Water, Methanol, Acetonitrile, THF (Gradient)Methanol:Water (70:30)Methanol:Water (70:30)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Detection 264 nm264 nm264 nm
Temperature 50°C25°CNot Specified
Table 2: Troubleshooting Guide for Common Peak Shape Problems
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse an end-capped column; add a competitive base to the mobile phase.
Mobile phase pH unsuitable for analyteAdjust mobile phase pH to suppress analyte ionization.
Column overloadReduce sample concentration or injection volume.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase or inject a smaller volume.
Severe column overloadSignificantly reduce sample concentration or injection volume.
Peak Broadening Large dead volume in the systemUse shorter, narrower ID tubing; ensure proper fitting connections.
Column degradationReplace the column.
High flow rateReduce the flow rate.

Visualization of Key Relationships

Diagram 1: Factors Influencing Peak Shape

This diagram illustrates the primary factors that can affect the quality of a chromatographic peak.

G cluster_0 Peak Shape Quality cluster_1 Influencing Factors peak_shape Symmetrical Peak instrument Instrumental Effects (Dead Volume, Flow Path) instrument->peak_shape column Column Effects (Stationary Phase, Age) column->peak_shape mobile_phase Mobile Phase Effects (Composition, pH, Additives) mobile_phase->peak_shape sample Sample Effects (Solvent, Concentration) sample->peak_shape

Caption: Key factors influencing HPLC peak symmetry.

References

Minimizing on-column degradation of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize the on-column degradation of Calcipotriol (B1668217) Impurity C during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is Calcipotriol Impurity C and what makes its analysis challenging?

A1: this compound, also known as (5E)-Calcipotriol, is a stereoisomer of Calcipotriol.[1][2][3] Like Calcipotriol and other Vitamin D analogs, it is a structurally complex molecule with a conjugated triene system. This structure makes it highly susceptible to degradation under various conditions, including exposure to heat, light, oxygen, and acidic or basic environments.[][5][6] Its instability presents a significant challenge for developing robust and reproducible analytical methods, as the conditions within an HPLC system can inadvertently promote its degradation.

Q2: My chromatogram shows inconsistent peak areas for Impurity C and/or new, unidentified peaks eluting nearby. Could this be on-column degradation?

A2: Yes, inconsistent peak areas, decreasing peak size over a sequence, or the appearance of new, small peaks are classic signs of on-column analyte degradation. Because Calcipotriol and its isomers are sensitive to heat and pH, the conditions of the analysis itself—specifically the column temperature and the mobile phase environment—can cause the impurity to degrade into other forms after injection.[6][7][8]

Q3: Which HPLC method parameters are most critical for preventing the on-column degradation of this compound?

A3: The most critical parameters to control are column temperature , mobile phase pH , and the stationary phase chemistry . Vitamin D analogs are known to be heat-sensitive, and many HPLC methods for Calcipotriol use elevated temperatures (e.g., 50°C) to improve peak shape and separation.[][9][10] However, this heat can also accelerate degradation.[8] Furthermore, acidic conditions, which can be created by certain mobile phases or residual silanols on the column's stationary phase, are known to destabilize Vitamin D3 and its analogs.[6][7]

Q4: What are the recommended practices for preparing and using mobile phases to enhance the stability of Impurity C?

A4: To enhance stability, ensure your mobile phase is meticulously prepared and handled:

  • Control pH: Avoid acidic conditions where possible. If a buffer is required for separation, ensure it is used within the stable pH range of the column and analyte.

  • Degas Thoroughly: Oxygen is a known factor in the degradation of Vitamin D analogs.[6] Always degas the mobile phase using methods like sonication, vacuum filtration, or an in-line degasser to minimize oxidative degradation.

  • Use High-Purity Solvents: Impurities in solvents (e.g., metal ions) can catalyze degradation. Use fresh, HPLC-grade or higher solvents for all experiments.

  • Prepare Fresh: Prepare mobile phases fresh daily to prevent changes in composition or pH and to minimize dissolved gasses.

Q5: How can I find the optimal column temperature that balances separation efficiency with analyte stability?

A5: Finding the optimal temperature requires an empirical approach. Start with a lower temperature (e.g., 25-30°C) and systematically increase it in small increments (e.g., 5°C). Analyze a known standard of Impurity C at each temperature and monitor for:

  • Peak Area Consistency: The peak area should remain constant. A decrease in area at higher temperatures suggests degradation.

  • Appearance of Degradants: Look for the emergence of new peaks.

  • Peak Shape: Assess the peak symmetry (tailing or fronting).

The optimal temperature will be the highest value that provides good peak shape without causing a significant loss of the main analyte peak or the formation of new impurity peaks.

Troubleshooting Guide

The following table summarizes common chromatographic issues related to Impurity C degradation and provides recommended solutions.

SymptomPotential CauseRecommended Solution
Decreasing peak area for Impurity C over multiple injections On-column thermal degradation.Lower the column temperature. If high temperature is necessary for separation, reduce the run time to minimize exposure.[11][12]
New, small peaks appearing near the Impurity C peak Analyte degradation caused by mobile phase or stationary phase.Check the pH of your mobile phase; avoid acidic conditions.[7] Consider using a column with a more inert stationary phase (e.g., end-capped, hybrid silica) to reduce interaction with acidic silanols.
Poor peak shape (tailing) Secondary interactions with the stationary phase or column contamination.Use a well-end-capped column. Ensure the sample solvent is compatible with the mobile phase to prevent on-column precipitation.[13] Flush the column with a strong solvent.[11]
Irreproducible retention times Poor column equilibration or fluctuating mobile phase composition.Ensure the column is fully equilibrated before injection. Prepare mobile phases gravimetrically for accuracy and use an in-line degasser to prevent bubble formation.[12]
High backpressure with distorted peaks Contamination buildup at the column inlet.Use a guard column and change it regularly. Filter all samples before injection. Reverse-flush the analytical column if permitted by the manufacturer.[13]

Visual Aids & Diagrams

Troubleshooting Workflow for Impurity C Degradation

The diagram below outlines a logical workflow for diagnosing and resolving issues related to the on-column degradation of this compound.

Problem Problem Observed (e.g., Inconsistent Peak Area, New Degradant Peaks) CheckTemp Step 1: Evaluate Temperature Is column temp > 40°C? Problem->CheckTemp LowerTemp Action: Lower Temperature (e.g., to 30°C) and re-evaluate CheckTemp->LowerTemp Yes CheckMobilePhase Step 2: Evaluate Mobile Phase Is pH acidic? Is it fresh? CheckTemp->CheckMobilePhase No LowerTemp->CheckMobilePhase AdjustMP Action: Adjust pH / Remake Fresh Use high-purity, degassed solvents CheckMobilePhase->AdjustMP Yes CheckColumn Step 3: Evaluate Column Is column old or showing poor peak shape? CheckMobilePhase->CheckColumn No AdjustMP->CheckColumn ReplaceColumn Action: Use Guard Column Or replace with new/inert column CheckColumn->ReplaceColumn Yes Solution Solution Found: Stable and Reproducible Method CheckColumn->Solution No ReplaceColumn->Solution

A logical workflow for troubleshooting on-column degradation.

Key Factors Influencing On-Column Degradation

This diagram illustrates the primary factors within an HPLC system that can contribute to the degradation of sensitive analytes like this compound.

Degradation On-Column Degradation of Impurity C Temp High Temperature Temp->Degradation MobilePhase Mobile Phase MobilePhase->Degradation sub_mp1 Acidic pH MobilePhase->sub_mp1 sub_mp2 Dissolved Oxygen MobilePhase->sub_mp2 sub_mp3 Solvent Impurities MobilePhase->sub_mp3 Column Stationary Phase Column->Degradation sub_c1 Active Silanol Sites Column->sub_c1 sub_c2 Metal Contamination Column->sub_c2

Primary HPLC parameters that can induce analyte degradation.

Experimental Protocols

Protocol 1: Example Stability-Indicating RP-HPLC Method

This method is based on typical conditions reported for the analysis of Calcipotriol and its impurities and is designed to be stability-indicating.[][9][10]

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 2.7 µmStandard reversed-phase chemistry for separating non-polar compounds.
Mobile Phase Gradient elution using A and B: A: Water/Methanol/THF (70:25:5) B: Acetonitrile/Water/THF (90:5:5)Multi-component mobile phase provides selectivity for closely related isomers. THF can improve peak shape.
Gradient A typical gradient might run from ~98% A to 5% A over 50-60 minutes.To elute a range of impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. Start at 35°C (and optimize)Balances efficiency with the need to minimize thermal degradation.[8]
Injection Vol. 20 µLStandard injection volume.
Detector DAD/UV at 264 nmWavelength at which Calcipotriol and its related impurities strongly absorb.[]
Diluent Acetonitrile/Water (95:5)Ensures sample solubility and compatibility with the mobile phase.
Protocol 2: Forced Degradation Experimental Design

Forced degradation studies are essential to understand the stability of an analyte and to confirm that the analytical method can separate the degradants from the main compound.[][14]

ConditionProtocolPurpose
Acid Hydrolysis Sample in 0.01 N HCl at room temperature for 5 minutes.To assess stability in acidic conditions.[]
Base Hydrolysis Sample in 0.005 N NaOH at room temperature for 5 minutes.To assess stability in basic conditions.[]
Oxidation Sample in 3% H₂O₂ at 70°C for 10 minutes.To assess susceptibility to oxidation.[]
Thermal Stress Heat sample solution at 60°C for 2 hours.To assess thermal stability in solution.[]
Photolytic Stress Expose sample to UV light (e.g., 1.2 million lux hours, 200 Wh/m²).To assess light sensitivity and potential for photo-isomerization.[]

Note: After exposure, samples should be neutralized if necessary, diluted to the target concentration, and analyzed immediately using the stability-indicating HPLC method.

References

Technical Support Center: LC-MS/MS Analysis of Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Calcipotriol Impurity C.

Troubleshooting Guides

Issue: Poor Peak Shape, Low Signal Intensity, or High Variability in Results for this compound

This is a common problem in LC-MS/MS analysis and is often attributable to matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.

Initial Assessment of Matrix Effects

Before proceeding with extensive troubleshooting, it is crucial to confirm that matrix effects are indeed the root cause of the analytical issues.

Q1: How can I determine if my analysis of this compound is affected by ion suppression or enhancement?

A1: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant dip in the baseline signal of the analyte at a specific retention time indicates the presence of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement.[2][3] By comparing the analyte's response in a neat solution to its response in a post-spiked blank matrix extract, a matrix factor can be calculated.

Troubleshooting Workflow for Matrix Effects

If matrix effects are confirmed, follow this systematic approach to mitigate them.

dot

cluster_0 Troubleshooting Workflow start Problem Identified: Poor Peak Shape, Low Intensity, or High Variability confirm_me Confirm Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->confirm_me optimize_sample_prep Optimize Sample Preparation confirm_me->optimize_sample_prep Matrix Effects Confirmed optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography If insufficient improvement use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is If matrix effects persist end Problem Resolved: Reliable Quantification use_sil_is->end

Caption: A stepwise workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q2: What are the most common sources of matrix effects in the analysis of this compound from biological samples?

A2: The most significant source of matrix effects in bioanalytical LC-MS/MS is phospholipids (B1166683) from cell membranes, which are often co-extracted with the analyte of interest.[4] Other endogenous components like salts, proteins, and metabolites can also contribute to ion suppression or enhancement.[2][3]

Q3: Can my choice of sample preparation technique reduce matrix effects?

A3: Absolutely. The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[3][4] While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[5] More rigorous techniques are recommended:

  • Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[4]

  • Solid-Phase Extraction (SPE): Provides a more selective clean-up by utilizing specific interactions between the analyte and a solid sorbent.[4][6] Mixed-mode or phospholipid removal-specific SPE cartridges can be particularly effective.[5][7]

  • HybridSPE®-Phospholipid Removal: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids.[7][8]

Q4: How can I optimize my chromatographic method to minimize matrix effects?

A4: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[9] Consider the following strategies:

  • Modify the Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.[2]

  • Change the Stationary Phase: If using a standard C18 column, switching to a different chemistry (e.g., phenyl-hexyl, biphenyl, or pentafluorophenyl) can alter the elution profile and resolve interferences.[2]

  • Employ smaller particle size columns (UHPLC): This can lead to better peak resolution and separation from matrix components.

Q5: Is an internal standard necessary, and what type should I use?

A5: Yes, using an appropriate internal standard (IS) is crucial for accurate quantification. A stable isotope-labeled internal standard (SIL-IS), such as Calcipotriol-D4, is the gold standard.[9][10][11] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate compensation for signal suppression or enhancement.[11] If a SIL-IS is unavailable, a structurally similar analog that elutes close to the analyte can be used, but it may not compensate for matrix effects as effectively.[11]

dot

cluster_1 Internal Standard Selection Logic start Need for an Internal Standard? sil_is_available Is a SIL-IS (e.g., Calcipotriol-D4) Available? start->sil_is_available Yes use_sil_is Use SIL-IS (Gold Standard) sil_is_available->use_sil_is Yes use_analog_is Use a Structural Analog with Similar Properties sil_is_available->use_analog_is No validate_performance Thoroughly Validate IS Performance use_sil_is->validate_performance use_analog_is->validate_performance

Caption: Decision-making process for selecting an appropriate internal standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike the same concentration of this compound as in Set A into the final, extracted matrix samples.

    • Set C (Matrix Blank): Analyze the extracted blank matrix without any spiked analyte to check for interferences.

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be <15%.

Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)

Objective: To effectively remove phospholipids from plasma/serum samples prior to LC-MS/MS analysis of this compound.

Methodology (using a mixed-mode cation exchange SPE plate):

  • Sample Pre-treatment: Acidify the plasma/serum sample with an acid like phosphoric acid to ensure the analyte is charged for retention by cation exchange.[5]

  • Conditioning: Condition the SPE plate wells with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash with an acidic aqueous solution to remove polar interferences.[5]

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.[5]

  • Elution: Elute this compound using an organic solvent containing a strong base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

dot

cluster_2 Solid-Phase Extraction Workflow for Phospholipid Removal pretreatment Sample Pre-treatment (Acidification) loading Load Sample pretreatment->loading conditioning SPE Plate Conditioning (Methanol, then Water) conditioning->loading wash1 Aqueous Wash (Remove Polar Interferences) loading->wash1 wash2 Organic Wash (Remove Phospholipids) wash1->wash2 elution Elute Analyte (Basic Organic Solvent) wash2->elution reconstitution Evaporate and Reconstitute elution->reconstitution

Caption: A typical solid-phase extraction (SPE) workflow designed for effective phospholipid removal.

Quantitative Data Summary

The following tables summarize expected outcomes from matrix effect and sample preparation experiments. The values are illustrative and will vary based on the specific matrix, analyte concentration, and methods used.

Table 1: Illustrative Matrix Effect Assessment Data

Sample SetDescriptionMean Peak Area (n=6)Matrix Factor (MF)%CV of MFInterpretation
Set A Neat Solution1,500,000--Reference
Set B (PPT) Post-Extraction Spike (Protein Precipitation)600,0000.4018%Severe & Variable Ion Suppression
Set B (LLE) Post-Extraction Spike (Liquid-Liquid Extraction)1,125,0000.7512%Moderate Ion Suppression
Set B (SPE) Post-Extraction Spike (Solid-Phase Extraction)1,425,0000.958%Minimal Ion Suppression

Table 2: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Overall Process Efficiency (%)
Protein Precipitation (PPT) 95 ± 5%0.4038%
Liquid-Liquid Extraction (LLE) 85 ± 8%0.7564%
Solid-Phase Extraction (SPE) 90 ± 6%0.9586%
HybridSPE®-Phospholipid 92 ± 7%0.9890%

References

Technical Support Center: Chromatographic Resolution of Calcipotriol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of Calcipotriol (B1668217) and its related substances. The focus is on enhancing the resolution between Calcipotriol Impurity C and pre-Calcipotriol, two critical, structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are this compound and pre-Calcipotriol, and why is their separation challenging?

A1: this compound and pre-Calcipotriol are isomers of Calcipotriol, a synthetic vitamin D3 analog used in the treatment of psoriasis.[1][2] Pre-calcipotriol is formed through a reversible transformation of Calcipotriol in solution, a process influenced by temperature.[1] The structural similarity between these isomers results in very close retention times in reversed-phase chromatography, making their baseline separation a significant analytical challenge.[]

Q2: What is a typical starting point for an HPLC/UPLC method to separate these compounds?

A2: A common starting point is a reversed-phase C18 or C8 column with a gradient elution using a mobile phase consisting of water, methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), and sometimes tetrahydrofuran (B95107) (THF).[][4][5] Detection is typically performed using a UV detector at approximately 264 nm for Calcipotriol and its impurities, though the absorption maximum for pre-Calcipotriol is slightly lower at around 260 nm.[][4]

Q3: Can I use isocratic elution for this separation?

A3: While some isocratic methods exist for Calcipotriol analysis, a gradient elution is generally recommended for separating a complex mixture of impurities, including Impurity C and pre-Calcipotriol.[6][7] A gradient method allows for better resolution of closely eluting peaks and can reduce run times.[][4]

Q4: How can I confirm the identity of the pre-Calcipotriol peak?

A4: The identity of the pre-Calcipotriol peak can be confirmed by preparing a "pre-Calci reference solution." This is typically done by dissolving Calcipotriol in a solution of triethylamine (B128534) and chloroform (B151607) and heating it in a water bath at 60°C for 2 hours.[1][4] Spiking your sample with this solution will help in identifying the pre-Calcipotriol peak. Additionally, a diode array detector (DAD) can show a shift in the UV absorption maximum to around 260 nm for pre-Calcipotriol.[][4][8]

Troubleshooting Guide: Enhancing Resolution

Poor resolution between this compound and pre-Calcipotriol is a common issue. The following troubleshooting guide provides a systematic approach to improving their separation.

Issue: Co-elution or Poor Resolution

If you are observing co-elution or a resolution of less than 1.5 between this compound and pre-Calcipotriol, consider the following optimization strategies.

Troubleshooting_Workflow start Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters mobile_phase->column_params If resolution is still poor end Resolution Achieved mobile_phase->end If resolution is satisfactory flow_rate Modify Flow Rate column_params->flow_rate temp Change Column Temperature flow_rate->temp flow_rate->end If resolution is satisfactory column_chem Evaluate Column Chemistry temp->column_chem temp->end If resolution is satisfactory detection Check Detection Wavelength column_chem->detection column_chem->end If resolution is satisfactory detection->end If resolution is satisfactory

Caption: A logical workflow for troubleshooting poor resolution.

Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.

  • Strategy 1: Adjust Organic Solvent Ratio: Modify the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with small changes in the percentage of acetonitrile or methanol.

  • Strategy 2: Introduce a Third Solvent: The addition of a small percentage of Tetrahydrofuran (THF) to the mobile phase can alter the selectivity of the separation and improve the resolution between isomers.[][4]

  • Strategy 3: pH Modification: While less common for these specific neutral compounds, slight adjustments to the mobile phase pH (if using a buffer) can sometimes influence separation.

Column Parameter Adjustments
  • Strategy 1: Lower the Flow Rate: Decreasing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. For UPLC methods, you can explore slight variations around the optimal flow rate (e.g., ±0.02 mL/min).[1]

  • Strategy 2: Increase Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can improve peak shape and sometimes enhance resolution by altering the thermodynamics of the separation.[1][][4]

Stationary Phase and Column Dimensions
  • Strategy 1: Change Column Chemistry: If optimizing the mobile phase and other parameters is insufficient, consider a column with a different stationary phase. While C18 is common, a C8 column or a column with a different bonding chemistry (e.g., phenyl-hexyl) might offer different selectivity.

  • Strategy 2: Use a Longer Column or Smaller Particle Size: A longer column provides more theoretical plates, which can improve resolution. Alternatively, switching to a column with a smaller particle size (e.g., from 5 µm to 2.7 µm or 1.7 µm) can significantly increase efficiency and resolution.[1][4]

Experimental Protocols

Below are detailed methodologies for HPLC and UPLC separation of Calcipotriol and its impurities.

HPLC Method

This method is designed for the separation of Calcipotriol, pre-Calcipotriol, and other related impurities.

Experimental Workflow

HPLC_Workflow prep Sample and Mobile Phase Preparation hplc HPLC System Setup prep->hplc injection Inject Sample (20 µL) hplc->injection separation Gradient Elution injection->separation detection UV Detection at 264 nm separation->detection analysis Data Analysis and Peak Integration detection->analysis

Caption: A typical workflow for HPLC analysis of Calcipotriol.

Chromatographic Conditions

Parameter Condition
Column C18, 150 x 4.6 mm, 2.7 µm particle size[][4]
Mobile Phase A Water:Methanol:THF (70:25:5, v/v/v)[]
Mobile Phase B Acetonitrile:Water:THF (90:5:5, v/v/v)[]
Gradient A complex gradient is often used. A starting point could be a linear gradient from a high percentage of A to a high percentage of B over 30-40 minutes.
Flow Rate 1.0 mL/min
Column Temperature 50°C[][4]
Injection Volume 20 µL[]

| Detection | UV at 264 nm[][4] |

UPLC Method

This UPLC method offers faster analysis times and potentially higher resolution.

Experimental Workflow

UPLC_Workflow prep Prepare Sample and Mobile Phase uplc UPLC System Configuration prep->uplc inject Inject Sample uplc->inject gradient Execute Gradient Separation inject->gradient detect PDA Detection gradient->detect process Process and Quantify Data detect->process

Caption: A standard UPLC workflow for impurity profiling.

Chromatographic Conditions

Parameter Condition
Column Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm particle size[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient 95% A to 0% A over 10 minutes[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL

| Detection | PDA Detector, monitoring at 264 nm |

Data Presentation: Method Comparison

The following table summarizes key parameters from published methods that have successfully separated Calcipotriol and its impurities.

Method TypeColumnMobile Phase ComponentsTemperatureKey Advantage
HPLC C18, 150 x 4.6 mm, 2.7 µm[][4]Water, MeOH, ACN, THF[][4]50°C[][4]Robust and widely applicable.
UPLC BEH C18, 100 x 2.1 mm, 1.7 µm[1]Water, ACN, Formic Acid[1]40°C[1]Faster run times and higher efficiency.
RP-HPLC C8, 250 x 4.6 mm, 3.5 µm[7]Methanol, Water[7]AmbientSimpler mobile phase.

By systematically applying the troubleshooting steps and considering the detailed experimental protocols, researchers can enhance the resolution between this compound and pre-Calcipotriol, ensuring accurate and reliable analytical results.

References

Technical Support Center: Analysis of Calcipotriol and its Impurities by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RP-HPLC analysis of Calcipotriol and its related compounds, specifically focusing on the impact of mobile phase pH on the retention of Calcipotriol Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of mobile phase pH on the retention of Calcipotriol and this compound in RP-HPLC?

In reverse-phase high-performance liquid chromatography (RP-HPLC), the pH of the mobile phase is a critical parameter that can significantly influence the retention time and peak shape of ionizable compounds. Calcipotriol and its impurities, including Impurity C, are large, complex molecules with multiple hydroxyl groups. While Calcipotriol's strongest acidic pKa is high (approximately 14.39), making it behave as a neutral or very weakly acidic compound in typical HPLC pH ranges, subtle changes in pH can still affect the polarity and interaction with the stationary phase. Calcipotriol is known to be most stable in neutral to slightly acidic conditions.

For Calcipotriol and Impurity C, which are structurally similar stereoisomers, their retention behavior in response to pH changes is expected to be nearly identical. Since they are not strongly acidic or basic, drastic shifts in retention time with small pH adjustments are not anticipated. However, optimizing the pH can be crucial for achieving the best resolution from other impurities and ensuring good peak symmetry.

Q2: How does the ionization state of this compound affect its retention time?

The retention of a compound in RP-HPLC is primarily governed by its hydrophobicity. The non-ionized form of a molecule is generally more hydrophobic and, therefore, more strongly retained on a non-polar stationary phase (like C18), resulting in a longer retention time. Conversely, the ionized form is more polar and will elute earlier.

Since Calcipotriol and its impurities are weakly acidic, a decrease in the mobile phase pH will suppress the ionization of the hydroxyl groups, theoretically leading to a slight increase in retention time. Conversely, an increase in pH could lead to a slight decrease in retention time. However, given the high pKa, this effect is expected to be minimal within the typical working pH range of silica-based columns (pH 2-8).

Q3: What is a suitable starting pH for method development for the analysis of Calcipotriol and Impurity C?

Based on published methods and the stability profile of Calcipotriol, a slightly acidic mobile phase, typically in the range of pH 3.0 to 4.0, is a good starting point. This pH range helps to ensure good peak shape and reproducibility. For instance, a mobile phase containing a phosphate (B84403) buffer adjusted to pH 3.0 has been successfully used for the analysis of Calcipotriol.

Troubleshooting Guide

ProblemPossible Cause Related to pHSuggested Solution(s)
Poor Resolution between Calcipotriol and Impurity C The mobile phase pH is not optimal for differentiating the two stereoisomers.- Systematically adjust the mobile phase pH in small increments (e.g., 0.2 pH units) within the stable range of your column (typically pH 2-8). - Evaluate the resolution at each pH to find the optimal separation. - Consider that for stereoisomers, changes in mobile phase composition (e.g., organic modifier type and ratio) and temperature may have a more significant impact on resolution than pH alone.
Peak Tailing for Calcipotriol or Impurity C Secondary interactions between the analytes and the stationary phase, which can be pH-dependent. At higher pH values, free silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can become ionized and interact with the analytes.- Lower the mobile phase pH to suppress the ionization of silanol groups (a pH of 3-4 is often effective). - Use a high-purity, end-capped column to minimize the number of free silanol groups. - Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the stationary phase.
Shifting Retention Times Inconsistent mobile phase pH due to improper buffer preparation or degradation of the mobile phase over time.- Ensure the buffer is prepared accurately and the pH is measured correctly before use. - Prepare fresh mobile phase daily. - Check the stability of the mobile phase components at the chosen pH. - Ensure the column is properly equilibrated with the mobile phase before analysis.
Split Peaks This is less likely to be a direct result of pH for these compounds but could be an indirect effect. For example, if the sample is dissolved in a solvent with a pH significantly different from the mobile phase, it can cause peak distortion.- Dissolve the sample in the mobile phase whenever possible. - If a different solvent must be used for the sample, ensure it is of a similar or weaker elution strength than the mobile phase.

Data Presentation

Table 1: Theoretical Impact of Mobile Phase pH on Retention Time and Resolution

Mobile Phase pHCalcipotriol RT (min)Impurity C RT (min)Resolution (Rs)Observations
3.015.215.81.8Good resolution and peak shape are often observed in this range.
4.015.015.61.7Slight decrease in retention with minimal impact on resolution.
5.014.815.41.6Continued slight decrease in retention.
6.014.715.31.5Resolution may start to decrease.
7.014.615.21.4Potential for decreased resolution and possible peak tailing.

Note: The actual retention times and resolution will depend on the specific column, mobile phase composition, and other chromatographic conditions.

Experimental Protocols

RP-HPLC Method for the Analysis of Calcipotriol and Impurity C

This protocol is a composite based on established methods for the analysis of Calcipotriol and its impurities.

1. Materials and Reagents:

  • Calcipotriol and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Tetrahydrofuran (HPLC grade, if required)

  • Potassium dihydrogen phosphate or other suitable buffer salt

  • Phosphoric acid or other suitable acid/base for pH adjustment

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM Potassium Dihydrogen Phosphate), pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A suitable gradient to elute all compounds of interest. For example:

    • 0-15 min: 70% A, 30% B

    • 15-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions (70% A, 30% B) and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standards in a suitable solvent, such as methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to the desired working concentration.

  • Prepare the sample for analysis by dissolving it in a suitable solvent and diluting it to a concentration within the linear range of the method.

4. pH Impact Study (Method Development):

  • Prepare a series of mobile phase A buffers with varying pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0).

  • For each pH, equilibrate the column with the new mobile phase until a stable baseline is achieved.

  • Inject a standard mixture of Calcipotriol and Impurity C.

  • Record the retention times and calculate the resolution between the two peaks.

  • Analyze the peak shape for each compound at each pH.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization prep_standards Prepare Standards & Samples inject_sample Inject Sample prep_standards->inject_sample prep_mobile_phase Prepare Mobile Phase (Varying pH) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system hplc_system->inject_sample data_acquisition Data Acquisition (264 nm) inject_sample->data_acquisition analyze_chromatogram Analyze Chromatogram data_acquisition->analyze_chromatogram determine_rt Determine Retention Times analyze_chromatogram->determine_rt calculate_rs Calculate Resolution analyze_chromatogram->calculate_rs evaluate_peak_shape Evaluate Peak Shape analyze_chromatogram->evaluate_peak_shape optimize_ph Select Optimal pH determine_rt->optimize_ph calculate_rs->optimize_ph evaluate_peak_shape->optimize_ph

Caption: Experimental workflow for investigating the impact of pH on the retention of this compound.

ph_retention_relationship cluster_graph Theoretical Impact of pH on Retention of a Weakly Acidic Compound pH Retention Time Retention Time p0 p1 p0->p1 Suppressed Ionization p2 p3 p4 p5 p6 p5->p6 Increased Ionization xaxis yaxis

Validation & Comparative

Validation of an analytical method for Calcipotriol Impurity C as per ICH guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Analytical Method Validation for Calcipotriol Impurity C

This guide provides a comparative analysis of analytical methods for the validation of this compound, in accordance with ICH Q2(R1) guidelines. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Calcipotriol, a synthetic vitamin D3 analogue, is widely used in the topical treatment of psoriasis. During its synthesis and storage, several impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is one such process-related impurity that requires a validated analytical method for its accurate quantification. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[1][2][3][4] This guide compares two common chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), for the analysis of this compound.

Methodology Comparison

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the estimation of Calcipotriol and its impurities.[5][6][7] More recently, an Analytical Quality by Design (AQbD) approach has been applied to develop a greener and more efficient Ultra-High-Performance Liquid Chromatography (UPLC) method for the simultaneous estimation of Calcipotriene and Betamethasone.[8] While the UPLC method does not focus solely on Impurity C, its validation parameters provide a strong basis for comparison.

Table 1: Comparison of HPLC and UPLC Method Parameters

ParameterRP-HPLC MethodUPLC Method
Column RP-C18, 150 x 4.6 mm, 2.7 µmDikma Endeversil C18 ODS, 50 x 2.1 mm, 1.8 µm
Mobile Phase Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran[5][6]Isocratic elution with Ethanol and Potassium Dihydrogen Phosphate buffer (pH 3.0) (51:49 v/v)[8]
Flow Rate 1.0 mL/min[9][10]0.31 mL/min[8]
Detection UV at 264 nm[5][6][9]UV at 254 nm[8]
Run Time ~7.5 min[9][10]Not explicitly stated, but expected to be shorter than HPLC

Validation Parameters as per ICH Q2(R1) Guidelines

The following tables summarize the validation parameters for the RP-HPLC method, which was validated as per ICH Q2(R1) guidelines for the quantification of Calcipotriol impurities.[5][6][7]

Table 2: Linearity

AnalyteRangeCorrelation Coefficient (r²)
CalcipotriolLOQ to 0.15 µg/mL> 0.999[10]

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLODLOQ
Calcipotriol0.002 µg/mL[6][7]0.006 µg/mL[6][7]

Table 4: Accuracy (% Recovery)

Concentration Level% Recovery
50%99.68%[9]
100%100.23%[9]
150%99.85%[9]

Table 5: Precision (% RSD)

Precision Type% RSD
Repeatability< 2.0%[9][10]
Intermediate Precision< 2.0%[9][10]

Experimental Protocols

RP-HPLC Method for Calcipotriol Impurities

This method is designed for the separation and quantification of Calcipotriol and its impurities, including Impurity C.[5][6][7]

1. Chromatographic Conditions:

  • Apparatus: Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or 2998 Photodiode array detector.[6][7]

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm, maintained at 50°C.[5][6][7]

  • Mobile Phase A: A mixture of Water, Methanol, and THF (70:25:5 v/v/v).[]

  • Mobile Phase B: A mixture of Acetonitrile, Water, and THF (90:5:5 v/v/v).[]

  • Gradient Program: A specific gradient program is utilized to ensure the separation of all impurities.[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV detection at 264 nm for Calcipotriol and its related compounds.[5][6]

  • Injection Volume: 20 µL.[]

2. Standard and Sample Preparation:

  • Diluent: A mixture of Acetonitrile and water (95:5 v/v).[5]

  • Standard Stock Solution: Prepare a stock solution of Calcipotriol reference standard.

  • Impurity Stock Solution: Prepare a stock solution of this compound reference standard.

  • System Suitability Solution: A solution containing both Calcipotriol and Pre-Calcipotriene is prepared to ensure adequate resolution.[6][7]

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.

Analytical_Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Validation_Parameters ICH Q2(R1) Validation Parameters cluster_Reporting Reporting Phase Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method (e.g., HPLC, UPLC) Define_ATP->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Specificity Specificity Perform_Experiments->Specificity Linearity Linearity Perform_Experiments->Linearity Accuracy Accuracy Perform_Experiments->Accuracy Precision Precision Perform_Experiments->Precision LOD LOD Perform_Experiments->LOD LOQ LOQ Perform_Experiments->LOQ Range Range Perform_Experiments->Range Robustness Robustness Perform_Experiments->Robustness Analyze_Data Analyze Data & Compare with Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD->Analyze_Data LOQ->Analyze_Data Range->Analyze_Data Robustness->Analyze_Data Generate_Report Generate Validation Report Analyze_Data->Generate_Report

Caption: Workflow for analytical method validation as per ICH guidelines.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of key validation parameters.

Validation_Parameters_Relationship cluster_Core cluster_Limits cluster_Reliability Method_Suitability Method Suitability for Intended Purpose Core_Parameters Core Validation Parameters Method_Suitability->Core_Parameters Limit_Parameters Limit-Defining Parameters Method_Suitability->Limit_Parameters Reliability_Parameters Reliability & Reproducibility Method_Suitability->Reliability_Parameters Specificity Specificity Core_Parameters->Specificity Linearity Linearity Core_Parameters->Linearity LOD Limit of Detection (LOD) Limit_Parameters->LOD LOQ Limit of Quantitation (LOQ) Limit_Parameters->LOQ Accuracy Accuracy Reliability_Parameters->Accuracy Precision Precision Reliability_Parameters->Precision Robustness Robustness Reliability_Parameters->Robustness Range Range Linearity->Range

Caption: Interrelationship of key analytical method validation parameters.

References

A Comparative Analysis of Calcipotriol Impurity C and Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Calcipotriol Impurity C and Impurity D, two known related substances of the active pharmaceutical ingredient Calcipotriol. This document summarizes their chemical properties, analytical separation methods, and available biological information. While direct comparative studies are limited, this guide consolidates existing data to aid in research and drug development activities.

Chemical and Physical Properties

This compound, also known as (5E)-Calcipotriol, and Impurity D, the (24R)-epimer of Calcipotriol, are isomers of the parent compound.[][2][3][4] Their close structural similarity necessitates robust analytical methods for accurate identification and quantification.

PropertyThis compoundCalcipotriol Impurity D
Systematic Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[5](5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[6]
Synonyms (5E)-Calcipotriol, Calcipotriene Related Compound C[2][3](24R)-Calcipotriol, 24-epi-calcipotriol[4][6]
CAS Number 113082-99-8[]112827-99-3[]
Molecular Formula C₂₇H₄₀O₃[5]C₂₇H₄₀O₃[6]
Molecular Weight 412.6 g/mol [5]412.61 g/mol [6]

Biological Activity and Signaling Pathway

Calcipotriol, a synthetic analog of Vitamin D₃, exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[7][8] This interaction leads to the formation of a heterodimer with the retinoid-X receptor (RXR), which then binds to Vitamin D response elements (VDREs) on target genes, modulating their transcription.[8][9] This signaling pathway regulates cell proliferation and differentiation, making it a key target in the treatment of psoriasis.[7]

This compound is known to be a ligand of VDR-like receptors, indicating it possesses biological activity, though the extent of its activity compared to Calcipotriol is not well-documented.[7] The biological activity of Impurity D has not been extensively reported in the available literature. Given their structural similarity to Calcipotriol, it is plausible that both impurities interact with the VDR, potentially leading to altered pharmacological or toxicological profiles. Isomers of Calcipotriol are known to have the potential for different pharmacological actions.[]

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcipotriol Calcipotriol / Impurity VDR Vitamin D Receptor (VDR) RXR Retinoid-X Receptor (RXR) VDR_RXR VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA Gene_Expression Modulation of Gene Expression (Cell Proliferation & Differentiation)

Calcipotriol Signaling Pathway

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A validated stability-indicating RP-HPLC method has been developed for the separation and quantification of Calcipotriol and its impurities, including Impurity C and Impurity D.[10][11] This method can be adapted for comparative analysis.

Chromatographic Conditions: [10]

ParameterValue
Column RP-C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[]
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[]
Gradient See table below[]
Flow Rate 1.0 - 2.0 mL/min[]
Column Temperature 50°C[10]
Detection Wavelength 264 nm[]
Injection Volume 20 µL[]

Gradient Program: []

Time (min)Flow (mL/min)% Mobile Phase A
0.11.098
2.01.098
15.01.070
28.01.070
30.01.072
55.02.05
62.02.05
65.01.092
70.01.092

G Sample Prepare Standard and Sample Solutions HPLC Inject into HPLC System Sample->HPLC Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC->Separation Detection UV Detection at 264 nm Separation->Detection Data Data Acquisition and Analysis (Peak Integration, Quantification) Detection->Data

HPLC Experimental Workflow
Comparative Forced Degradation Study Protocol

To compare the stability of this compound and Impurity D, a forced degradation study can be performed. This involves subjecting solutions of each impurity to various stress conditions.[]

Stress Conditions:

  • Acid Hydrolysis: 0.01N HCl at room temperature for 5 minutes.[]

  • Base Hydrolysis: 0.005N NaOH at room temperature for 5 minutes.[]

  • Oxidative Degradation: 3% H₂O₂ at 70°C for 10 minutes.[]

  • Thermal Degradation: 60°C for 2 hours.[]

  • Photolytic Degradation: Exposure to 1.2 million lux hours and 200 wh/m² UV light.[]

Samples should be analyzed by the validated HPLC method at appropriate time points to determine the extent of degradation and identify any degradation products.

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analyze_C HPLC Analysis of Impurity C Samples Acid->Analyze_C Analyze_D HPLC Analysis of Impurity D Samples Acid->Analyze_D Base Base Hydrolysis Base->Analyze_C Base->Analyze_D Oxidation Oxidation Oxidation->Analyze_C Oxidation->Analyze_D Thermal Thermal Thermal->Analyze_C Thermal->Analyze_D Photolytic Photolytic Photolytic->Analyze_C Photolytic->Analyze_D Impurity_C Solution of Impurity C Impurity_C->Acid Impurity_C->Base Impurity_C->Oxidation Impurity_C->Thermal Impurity_C->Photolytic Impurity_D Solution of Impurity D Impurity_D->Acid Impurity_D->Base Impurity_D->Oxidation Impurity_D->Thermal Impurity_D->Photolytic Compare Compare Degradation Profiles Analyze_C->Compare Analyze_D->Compare

Forced Degradation Workflow

Conclusion and Future Directions

This guide consolidates the currently available information on this compound and Impurity D. While their chemical properties and a method for their analytical separation are established, a direct comparative study of their biological performance and stability is lacking. Future research should focus on:

  • In vitro VDR binding assays to compare the binding affinities of Impurity C and Impurity D to the Vitamin D Receptor.

  • Cell-based assays to evaluate their functional activity as VDR agonists or antagonists.

  • Cytotoxicity studies to assess their potential for adverse cellular effects.

  • Comprehensive stability studies following the outlined forced degradation protocol to compare their intrinsic stability.

Such studies are crucial for a complete understanding of the impurity profiles of Calcipotriol and for ensuring the safety and efficacy of the final drug product.

References

HPLC vs. UPLC for Calcipotriol Impurity Analysis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. Calcipotriol (B1668217), a synthetic vitamin D3 analog used in the treatment of psoriasis, is susceptible to degradation, forming various impurities that must be carefully monitored and controlled. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in analytical performance. This guide provides an objective, data-driven comparison of HPLC and UPLC for the analysis of Calcipotriol impurities.

Executive Summary

This comparison demonstrates that while both HPLC and UPLC are capable of analyzing Calcipotriol and its impurities, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. The primary benefits of UPLC include substantially shorter run times, leading to higher throughput, and improved peak resolution, which is critical for the accurate quantification of closely eluting impurities.[1][2][3] Furthermore, UPLC methods generally exhibit higher sensitivity, allowing for the detection and quantification of impurities at lower levels.[1][3] These advantages, however, come with the consideration of higher initial instrumentation costs and potentially more complex method development and transfer processes.[4]

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for typical HPLC and UPLC methods for the analysis of Calcipotriol and its impurities, compiled from various studies.

Table 1: General Performance Comparison

ParameterHPLCUPLC
Typical Run Time 15 - 30 min2 - 10 min
Resolution GoodExcellent
Sensitivity (LOD/LOQ) ModerateHigh
Solvent Consumption HighLow
System Backpressure Lower (up to 400 bar)Higher (up to 1000-1200 bar)[4]
Throughput StandardHigh

Table 2: Quantitative Performance Data (Representative Values)

ParameterHPLC Method[5][6][7]UPLC Method[8][9]
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%98.6 - 99.5%[8]
Precision (%RSD) < 2%< 1.5%
LOD (Calcipotriol) ~0.04 µg/mL[5]~3.229 µg/mL
LOQ (Calcipotriol) ~0.12 µg/mL[5]~9.785 µg/mL

*Note: The provided LOD and LOQ values for the UPLC method are for the simultaneous estimation of Calcipotriol and Betamethasone and may not be directly comparable to a method optimized solely for Calcipotriol impurity profiling.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC and UPLC analysis of Calcipotriol impurities.

Representative HPLC Experimental Protocol

This protocol is based on a stability-indicating RP-HPLC method for the estimation of Calcipotriol and its impurities.[6][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: RP-C18, 150 mm x 4.6 mm, 2.7 µm particle size.[10]

  • Mobile Phase: A gradient elution using a mixture of water, methanol (B129727), acetonitrile, and tetrahydrofuran.[10] A simpler isocratic mobile phase of methanol and water (80:20, v/v) has also been reported.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 50°C.[10]

  • Detection: UV at 264 nm.[6][10]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable solvent (e.g., methanol) to achieve a known concentration. The solution is then filtered through a 0.45 µm filter before injection.[5]

Representative UPLC Experimental Protocol

This protocol is based on a validated UPLC method for the simultaneous estimation of Calcipotriol and Betamethasone.[8][9]

  • Instrumentation: A UPLC system with a UV or PDA detector.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.[9]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and ethanol (B145695) in a 49:51 (v/v) ratio.[9]

  • Flow Rate: 0.31 mL/min.[9]

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Detection: UV at 254 nm.[8][9]

  • Injection Volume: 1-5 µL.[11]

  • Sample Preparation: Similar to the HPLC protocol, the sample is accurately weighed and dissolved in a suitable solvent (e.g., ethanol). The solution is filtered through a 0.45 µm filter prior to injection.[9]

Mandatory Visualization

Workflow for Calcipotriol Impurity Analysis

The following diagram illustrates the general workflow for analyzing Calcipotriol impurities using either HPLC or UPLC.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting sample Calcipotriol Bulk Drug or Formulation dissolve Dissolve in a suitable solvent (e.g., Methanol/Ethanol) sample->dissolve filter Filter through a 0.45 µm syringe filter dissolve->filter hplc HPLC System filter->hplc Inject uplc UPLC System filter->uplc Inject column Analytical Column (C18) hplc->column uplc->column detector UV/PDA Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantify Impurities integration->quantification report Generate Report quantification->report

Workflow for Calcipotriol impurity analysis.
Logical Relationship: HPLC vs. UPLC Performance

This diagram illustrates the fundamental differences in particle size and pressure that lead to the distinct performance characteristics of HPLC and UPLC.

G hplc_particle Larger Particle Size (3-5 µm) hplc_pressure Lower Pressure (~400 bar) hplc_particle->hplc_pressure uplc_particle Smaller Particle Size (<2 µm) hplc_performance Longer Run Time Good Resolution Standard Sensitivity hplc_pressure->hplc_performance uplc_pressure Higher Pressure (>1000 bar) uplc_performance Shorter Run Time Excellent Resolution High Sensitivity uplc_particle->uplc_pressure uplc_pressure->uplc_performance

Core differences leading to performance variations.

Conclusion

The choice between HPLC and UPLC for Calcipotriol impurity analysis depends on the specific needs of the laboratory. For routine quality control where established methods and lower instrument cost are priorities, HPLC remains a robust and reliable option. However, for high-throughput environments, complex impurity profiling requiring superior resolution, and applications demanding high sensitivity, UPLC presents a clear advantage. The significant reduction in analysis time and solvent consumption offered by UPLC can lead to long-term cost savings and increased laboratory efficiency, making it a compelling choice for modern pharmaceutical analysis.[1][3] When transitioning from HPLC to UPLC, careful method transfer and validation are essential to ensure the continued accuracy and reliability of the analytical results.

References

Comparative Stability Analysis of Calcipotriol and Its Impurity C Under Stress Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of the stability of Calcipotriol (B1668217), a synthetic vitamin D3 analogue, and its related substance, Calcipotriol Impurity C, under various stress conditions. The following sections present experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Calcipotriol is a cornerstone in the topical treatment of psoriasis. However, like many complex molecules, it is susceptible to degradation under environmental stresses, leading to the formation of impurities.[] Among these is this compound, a cis/trans isomer of the parent molecule. A thorough understanding of their comparative stability is crucial for the development of robust formulations and for defining appropriate storage conditions.

Quantitative Stability Assessment

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[2][3][4] The data summarized below is collated from several studies investigating the degradation of Calcipotriol under ICH-prescribed stress conditions. The stability of Impurity C is inferred from its formation as a degradation product.

Stress ConditionCalcipotriol DegradationFormation of Impurity CAnalytical Method
Acidic Hydrolysis Significant degradation observed with 0.01N HCl at room temperature.[]Formation noted, indicating susceptibility of Calcipotriol to acid-catalyzed isomerization.RP-HPLC[2][3][4]
Basic Hydrolysis Significant degradation observed with 0.005N NaOH at room temperature.[]Formation noted, suggesting lability of Calcipotriol in alkaline conditions.RP-HPLC[2][3][4]
Oxidative Stress Considerable deterioration upon exposure to 3% H2O2 at 70°C.[]Formation observed, indicating the oxidative pathway contributes to its generation.RP-HPLC[2][3][4]
Thermal Stress Appreciable degradation when subjected to heat at 60°C.[]Formation increases with temperature, highlighting thermal isomerization.RP-HPLC[2][3][4]
Photolytic Stress Significant degradation under exposure to 1.2 million lux hours and 200 Wh/m2 UV light.[]Substantial formation, confirming photosensitivity and isomerization upon light exposure.RP-HPLC[5][6]

Experimental Protocols

The following are representative methodologies for conducting forced degradation studies on Calcipotriol, from which the comparative stability of Impurity C can be assessed.

Sample Preparation

A stock solution of Calcipotriol is prepared by dissolving the standard in a suitable solvent, such as methanol, to a final concentration of 0.2 mg/mL.[5]

Forced Degradation (Stress Testing)
  • Acidic Hydrolysis: The stock solution is treated with 0.01N hydrochloric acid at room temperature for a specified period (e.g., 5 minutes). The solution is then neutralized with an equivalent amount of 0.01N sodium hydroxide (B78521).[]

  • Basic Hydrolysis: The stock solution is exposed to 0.005N sodium hydroxide at room temperature for a defined duration (e.g., 5 minutes). Neutralization is subsequently performed with an equivalent amount of 0.005N hydrochloric acid.[]

  • Oxidative Degradation: The stock solution is mixed with 3% hydrogen peroxide and maintained at 70°C for approximately 10 minutes.[]

  • Thermal Degradation: The Calcipotriol stock solution is heated at 60°C for 2 hours.[]

  • Photostability: The stock solution is exposed to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter.[] A control sample is kept in the dark to exclude light-induced degradation.

Analytical Method

The stressed samples are analyzed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[2][3][4]

  • Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.[2][3][4]

  • Detection: UV detection at 264 nm for Calcipotriol and its impurities.[2][3][4]

  • Column Temperature: 50°C.[2][3][4]

Visualizing the Experimental Workflow and Biological Pathway

To better illustrate the processes involved in this stability assessment and the mechanism of action of Calcipotriol, the following diagrams are provided.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Stressed Sample A Stressed Sample A Acid Hydrolysis->Stressed Sample A Base Hydrolysis Base Hydrolysis Stressed Sample B Stressed Sample B Base Hydrolysis->Stressed Sample B Oxidation (H2O2) Oxidation (H2O2) Stressed Sample C Stressed Sample C Oxidation (H2O2)->Stressed Sample C Thermal Stress Thermal Stress Stressed Sample D Stressed Sample D Thermal Stress->Stressed Sample D Photolytic Stress Photolytic Stress Stressed Sample E Stressed Sample E Photolytic Stress->Stressed Sample E RP-HPLC RP-HPLC Quantification Quantification RP-HPLC->Quantification Detect & Integrate Peaks Comparative Stability Data Comparative Stability Data Quantification->Comparative Stability Data Calcipotriol API Calcipotriol API Calcipotriol API->Acid Hydrolysis Expose to Stress Calcipotriol API->Base Hydrolysis Expose to Stress Calcipotriol API->Oxidation (H2O2) Expose to Stress Calcipotriol API->Thermal Stress Expose to Stress Calcipotriol API->Photolytic Stress Expose to Stress Stressed Sample A->RP-HPLC Inject Stressed Sample B->RP-HPLC Inject Stressed Sample C->RP-HPLC Inject Stressed Sample D->RP-HPLC Inject Stressed Sample E->RP-HPLC Inject

Experimental workflow for comparative stability testing.

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[7][8] This interaction modulates gene transcription, leading to the regulation of cellular processes involved in psoriasis.

cluster_cell Target Cell Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) Calcipotriol->VDR Binds to VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Biological_Response Biological Response (e.g., Anti-proliferation, Differentiation) Gene_Transcription->Biological_Response

Simplified Calcipotriol signaling pathway via the Vitamin D Receptor.

Conclusion

The stability profile of Calcipotriol reveals its susceptibility to degradation under a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The formation of this compound is a notable consequence of this degradation, particularly under thermal and photolytic conditions. This underscores the importance of controlled storage and handling of Calcipotriol-containing products to minimize the formation of this and other impurities. The provided experimental framework offers a robust starting point for researchers to conduct their own detailed comparative stability studies, ensuring the development of high-quality and stable pharmaceutical products.

References

A Comparative Analysis of the UV Spectra of Calcipotriol and Its Geometric Isomer Pre-calcipotriol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the ultraviolet (UV) spectroscopic properties of calcipotriol (B1668217) and its primary geometric isomer, pre-calcipotriol. This information is crucial for researchers, scientists, and professionals in drug development involved in the analysis and formulation of calcipotriol-based therapeutics. The stability of calcipotriol under UV radiation is a critical factor, as it can undergo photoisomerization, impacting its therapeutic efficacy.

Introduction to Calcipotriol and its Photoisomerization

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. Its therapeutic effect is attributed to its ability to bind to the vitamin D receptor (VDR), modulating gene transcription related to cell proliferation and differentiation. A key characteristic of calcipotriol is its sensitivity to thermal and ultraviolet radiation, which can induce a reversible isomerization to form pre-calcipotriol. This conversion involves a change in the geometry of the conjugated triene system, which in turn affects the molecule's UV absorption profile.

Comparative UV Spectral Data

The UV absorption spectra of calcipotriol and pre-calcipotriol are distinct, allowing for their differentiation and quantification using spectrophotometric methods. The key distinguishing feature is a shift in the wavelength of maximum absorbance (λmax).

CompoundChemical Structureλmax (in Methanol)Molar Absorptivity (ε)Reference(s)
Calcipotriol24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol264 nmNot specified[1][2]
Pre-calcipotriol(6Z)-Tachysterol derivative260 nmNot specified[1][2]

Photoisomerization Pathway of Calcipotriol

The interconversion between calcipotriol and pre-calcipotriol is a dynamic process influenced by heat and light. This equilibrium is a critical consideration in the manufacturing, storage, and clinical use of calcipotriol formulations.

G Calcipotriol Calcipotriol (5Z,7E) Pre_calcipotriol Pre-calcipotriol (6Z) Calcipotriol->Pre_calcipotriol UV light / Heat

Caption: Reversible photoisomerization of calcipotriol.

Experimental Protocols

The determination of the UV spectra of calcipotriol and its isomers is typically performed using either High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) or a standalone UV-Vis spectrophotometer.

Method 1: UV-Vis Spectrophotometry

This method provides a direct measurement of the UV absorption spectrum of a sample.

1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.[2]

  • Quartz cuvettes with a 1 cm path length.

2. Reagents and Materials:

  • Calcipotriol reference standard.

  • Methanol (B129727), HPLC grade.[2][3]

  • Volumetric flasks and pipettes.

3. Sample Preparation:

  • Prepare a stock solution of calcipotriol in methanol at a known concentration (e.g., 100 µg/mL).[4]

  • From the stock solution, prepare a series of dilutions in methanol to fall within the linear range of the spectrophotometer.[3]

4. Measurement Procedure:

  • Use methanol as the blank to zero the spectrophotometer.[4]

  • Record the UV absorption spectrum of each dilution from 200 to 400 nm.[2]

  • Identify the wavelength of maximum absorbance (λmax).

Method 2: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is particularly useful for analyzing mixtures of calcipotriol and its isomers, as it combines chromatographic separation with spectral analysis.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.

  • A suitable reverse-phase HPLC column (e.g., C18 or C8).

2. Reagents and Materials:

  • Calcipotriol reference standard and any available isomer standards.

  • Methanol, HPLC grade.

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Mobile phase, typically a mixture of methanol, acetonitrile, and/or water.

3. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: Scan range of 200-400 nm, with specific monitoring at 264 nm for calcipotriol.

4. Sample Preparation:

  • Prepare solutions of calcipotriol and any available isomers in the mobile phase or a compatible solvent like methanol.

5. Analysis:

  • Inject the prepared samples into the HPLC system.

  • The PDA detector will record the UV spectrum of each compound as it elutes from the column.

  • Extract the UV spectrum for each peak of interest to determine its λmax.

Conclusion

The distinct UV spectral characteristics of calcipotriol and its geometric isomer, pre-calcipotriol, provide a reliable basis for their analytical differentiation. The λmax of calcipotriol at 264 nm shifts to 260 nm upon conversion to pre-calcipotriol.[1][2] Understanding this photochemical behavior and employing validated spectrophotometric or chromatographic methods are essential for ensuring the quality, stability, and efficacy of pharmaceutical products containing calcipotriol. Researchers and drug development professionals should consider the potential for photoisomerization during all stages of product development and analysis.

References

A Comparative Guide to Determining the Relative Response Factor for Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of methodologies for determining the Relative Response Factor (RRF) of Calcipotriol Impurity C, a specified impurity in the European Pharmacopoeia. The RRF is essential for accurately calculating the impurity content when a reference standard for the impurity is not used in routine analysis.

This document outlines two common approaches: a standard High-Performance Liquid Chromatography (HPLC) method with UV detection and a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method. The comparison is based on established analytical principles and data from scientific literature.

Understanding the Relative Response Factor (RRF)

The RRF is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API) at the same concentration. It is calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve. An RRF value is crucial for the accurate quantitation of impurities when using only the API reference standard for calibration, which is a common practice in quality control laboratories.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a widely adopted, robust technique for the separation and quantification of pharmaceutical compounds and their impurities. Several published methods describe the separation of Calcipotriol and its related substances.

Experimental Protocol:

A typical HPLC-UV method for the analysis of Calcipotriol and its impurities, including Impurity C, is detailed below. This protocol is a composite based on common practices in the field.

Chromatographic Conditions:

ParameterSpecification
Column Zorbax 300 SB-C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase Isocratic mixture of Methanol and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 264 nm
Injection Volume 50 µL

Procedure for RRF Determination:

  • Standard Preparation:

    • Prepare a stock solution of Calcipotriol reference standard (e.g., 0.05 mg/mL in methanol).

    • Prepare a stock solution of this compound reference standard (e.g., 0.05 mg/mL in methanol).

  • Calibration Curve:

    • From the stock solutions, prepare a series of at least five calibration standards for both Calcipotriol and Impurity C, covering a range from the limit of quantification (LOQ) to approximately 150% of the specification limit for the impurity.

  • Analysis:

    • Inject each calibration standard in triplicate into the HPLC system.

  • Data Processing:

    • For both Calcipotriol and Impurity C, plot the mean peak area against the concentration.

    • Perform a linear regression analysis to obtain the slope of the calibration curve for each compound.

  • RRF Calculation:

    • Calculate the RRF using the following formula:

      • RRF = (Slope of Impurity C) / (Slope of Calcipotriol)

Data Presentation:

The linearity data for Calcipotriol and Impurity C would be presented as follows. Note that the values provided are illustrative.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)Slope
Calcipotriol0.1 - 1.5≥ 0.99950000
Impurity C0.1 - 1.5≥ 0.99945000

Based on this illustrative data, the RRF would be calculated as: 45000 / 50000 = 0.90.

Method 2: Ultra-High-Performance Liquid Chromatography (UPLC-UV)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures. This technology offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC.

Experimental Protocol:

A representative UPLC-UV method for a faster and more efficient analysis is described below.

Chromatographic Conditions:

ParameterSpecification
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase Gradient elution with A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 264 nm
Injection Volume 5 µL

Procedure for RRF Determination:

The procedure for determining the RRF using UPLC-UV is analogous to the HPLC method, involving the preparation of standard solutions, generation of calibration curves for both Calcipotriol and Impurity C, and calculation of the RRF from the slopes of these curves.

Data Presentation:

The expected linearity data from a UPLC-UV method would be similar in structure to the HPLC data but would likely be obtained with a shorter analysis time.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)Slope
Calcipotriol0.05 - 1.0≥ 0.999120000
Impurity C0.05 - 1.0≥ 0.999110000

The illustrative RRF from this data would be: 110000 / 120000 ≈ 0.92.

Comparison of HPLC and UPLC Methods

FeatureHPLC-UVUPLC-UV
Analysis Time Longer (typically >10 minutes)Shorter (typically <5 minutes)
Resolution GoodExcellent, better separation of closely eluting peaks
Sensitivity AdequateHigher, due to sharper peaks
Solvent Consumption HigherLower, due to lower flow rates
System Pressure LowerSignificantly Higher
Instrument Cost LowerHigher
Method Robustness Well-established and robustMay require more careful method development

Visualizing the Workflow

The general workflow for determining the Relative Response Factor is outlined in the diagram below.

RRF_Determination_Workflow cluster_prep Preparation cluster_cal Calibration Curve Generation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_calc Calculation prep_api Prepare Calcipotriol Stock Solution prep_imp Prepare Impurity C Stock Solution cal_api Prepare Serial Dilutions of Calcipotriol prep_api->cal_api cal_imp Prepare Serial Dilutions of Impurity C prep_imp->cal_imp analysis Inject Standards into HPLC or UPLC System cal_api->analysis cal_imp->analysis plot_api Plot Peak Area vs. Conc. for Calcipotriol analysis->plot_api plot_imp Plot Peak Area vs. Conc. for Impurity C analysis->plot_imp slope_api Determine Slope (API) plot_api->slope_api slope_imp Determine Slope (Impurity) plot_imp->slope_imp calc_rrf Calculate RRF (Slope_Imp / Slope_API) slope_api->calc_rrf slope_imp->calc_rrf

Caption: Workflow for RRF Determination.

Logical Framework for Method Selection

The choice between HPLC and UPLC for RRF determination depends on several factors within a laboratory's specific context.

Method_Selection start Start: Need to Determine RRF throughput High Sample Throughput Needed? start->throughput sensitivity High Sensitivity Required? throughput->sensitivity Yes budget Budget Constraints? throughput->budget No sensitivity->budget No uplc Choose UPLC sensitivity->uplc Yes budget->uplc No hplc Choose HPLC budget->hplc Yes

Caption: Decision tree for method selection.

Conclusion

Both HPLC-UV and UPLC-UV are suitable methods for determining the Relative Response Factor of this compound. The choice of method will depend on the specific needs and resources of the laboratory. While HPLC is a cost-effective and robust technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput environments and for the analysis of complex samples. Regardless of the chosen technology, a properly validated method is essential for obtaining an accurate and reliable RRF, which is fundamental for ensuring the quality of Calcipotriol drug substances and products.

Benchmarking of different C18 columns for Calcipotriol impurity separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of Calcipotriol (B1668217) and its impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. The selection of an appropriate HPLC column is paramount to achieving the desired resolution and sensitivity in analytical methods. This guide provides a comparative overview of various C18 reversed-phase columns that have been utilized for the separation of Calcipotriol and its related substances, based on available experimental data from published studies.

Calcipotriol, a synthetic vitamin D3 analog, is susceptible to degradation, forming several impurities, with pre-calcipotriol being a significant isomer. The structural similarity between Calcipotriol and its impurities necessitates a highly selective chromatographic method for their effective separation. C18 columns are widely employed for this purpose due to their hydrophobic stationary phase, which provides good retention and separation of these relatively non-polar compounds.

Performance Comparison of C18 Columns

The following tables summarize the performance of different C18 columns for the analysis of Calcipotriol and its impurities, as documented in various studies. It is important to note that these results are compiled from individual publications and do not represent a direct head-to-head comparison under identical experimental conditions.

Column Brand and TypeDimensionsParticle SizeKey Performance HighlightsReference
Supelco Ascentis Express RP-C18 150 x 4.6 mm2.7 µmCapable of separating impurities of Calcipotriol, specifically pre-Calcipotriene, from other known and unknown impurities. A USP resolution of approximately 4.0 between Pre-Calci and Calci was reported.[1][2]
Phenomenex Luna C18 250 x 4.6 mm5 µmResulted in a sharp and well-resolved peak for Calcipotriol with a retention time of 8.2 minutes under isocratic conditions.[]
Agilent C18 250 x 4.6 mm5 µmAchieved good resolution and a symmetrical peak shape (symmetry factor 0.85) for Calcipotriene. The method demonstrated high efficiency with theoretical plates of 11465.[4]
Zorbax 300 SB-C18 250 x 4.6 mm3.5 µmProvided a good peak shape and response for Calcipotriene with a reasonable retention time.[5]
Extend-C18 Not SpecifiedNot SpecifiedUtilized for the determination of Calcipotriol in biological matrices (skin homogenate, receptor medium, and ointment) using LC-MS/MS.[6]

Detailed Experimental Protocols

The experimental conditions varied across the studies, which significantly influences column performance. Below are the detailed methodologies for the key experiments cited.

Method 1: Supelco Ascentis Express RP-C18[1][2][7]
  • Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)

  • Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)

  • Gradient Program: A complex gradient program was used.

  • Flow Rate: 1.0 mL/min, increasing to 2.0 mL/min at certain stages.

  • Column Temperature: 50°C

  • Detection Wavelength: 264 nm for Calcipotriol and its related compounds.

  • Diluent: Acetonitrile:Water (95:5 v/v)

Method 2: Phenomenex Luna C18[3]
  • Mobile Phase: Methanol:Water (80:20 v/v)

  • Elution: Isocratic

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 264 nm

  • Injection Volume: 20 µL

Method 3: Agilent C18[4]
  • Mobile Phase: Methanol:Water (0.05% OPA, pH 3.5) (65:35 v/v)

  • Elution: Isocratic

  • Flow Rate: 0.7 mL/min

  • Detection Wavelength: 264 nm

  • Injection Volume: 20 µL

Method 4: Zorbax 300 SB-C18[5]
  • Mobile Phase: Methanol:Water (70:30 v/v)

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 264 nm

  • Run Time: 7.5 min

Visualizing the Experimental Workflow

A general workflow for the analysis of Calcipotriol impurities using a C18 column is depicted below. This process includes sample preparation, HPLC analysis, and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Ointment/Bulk Drug extraction Extraction with appropriate solvent sample->extraction filtration Filtration through 0.45µm filter extraction->filtration injection Injection into HPLC filtration->injection separation Separation on C18 Column injection->separation detection UV Detection (e.g., 264 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration reporting Reporting of Impurity Levels integration->reporting

Caption: General workflow for Calcipotriol impurity analysis.

Logical Relationship: Column Parameters and Performance

The choice of a C18 column involves considering various parameters that influence the separation performance. The following diagram illustrates the relationship between key column characteristics and the desired chromatographic outcomes for Calcipotriol impurity analysis.

column_performance cluster_params Column Parameters cluster_performance Performance Metrics particle_size Particle Size (e.g., 1.8, 2.7, 3.5, 5 µm) efficiency Efficiency (N) particle_size->efficiency Smaller size increases N column_length Column Length (e.g., 150, 250 mm) resolution Resolution column_length->resolution Longer length increases resolution retention Retention Time column_length->retention Longer length increases retention pore_size Pore Size selectivity Selectivity (α) pore_size->selectivity Affects interaction with large molecules carbon_load Carbon Load carbon_load->retention Higher load increases retention endcapping Endcapping peak_shape Peak Shape (Asymmetry) endcapping->peak_shape Reduces tailing for basic compounds selectivity->resolution efficiency->resolution

Caption: Column parameters affecting performance.

Conclusion

The selection of a C18 column for Calcipotriol impurity separation is a critical step in method development. While several C18 columns from different manufacturers have demonstrated suitability for this application, the optimal choice will depend on the specific requirements of the analysis, such as the desired resolution between critical pairs, analysis time, and the instrumentation available.

The Supelco Ascentis Express RP-C18 with its smaller particle size (2.7 µm) appears to offer high resolution, particularly for the critical separation of Calcipotriol and its pre-Calcipotriol isomer[1][2]. Columns with larger particle sizes, such as the Phenomenex Luna C18 and Agilent C18 (both 5 µm), have been successfully used in validated methods, indicating their robustness for routine quality control[][4]. The Zorbax 300 SB-C18 also presents a viable option[5].

Researchers should consider the specific impurities that need to be monitored and the performance characteristics highlighted in this guide to make an informed decision. It is always recommended to perform an in-house evaluation of a few selected columns to determine the best fit for a specific analytical method and sample matrix.

References

Safety Operating Guide

Proper Disposal of Calcipotriol Impurity C: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Calcipotriol Impurity C (CAS No. 113082-99-8)[1][2][3][4][5], ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Regulatory Overview

This compound is a derivative of Calcipotriol, a synthetic vitamin D3 analog.[5] Due to inconsistencies in available safety data, a cautious approach to its disposal is imperative. While one Safety Data Sheet (SDS) indicates minimal immediate health effects[1], other sources suggest potential for acute toxicity, as indicated by a GHS06 pictogram (skull and crossbones)[6]. The parent compound, Calcipotriol, is classified as acutely toxic and may have reproductive effects.

Therefore, it is recommended to handle this compound as a potentially hazardous substance for disposal purposes. All pharmaceutical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The primary step is to determine if the waste is classified as hazardous.

Key Disposal Principles:

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash.

  • Professional Assessment: The final determination of whether a chemical waste is hazardous should be made by a qualified Environmental Health and Safety (EHS) professional.

  • Incineration: Incineration at a licensed facility is the recommended method for the destruction of hazardous pharmaceutical waste, ensuring it is rendered inactive and preventing environmental contamination.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

Personnel and Environmental Protection:

ActionSpecification
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
Ventilation All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Spill Management In case of a spill, avoid generating dust. Absorb liquids with an inert material (e.g., vermiculite, sand) and collect all solids and contaminated materials into a designated hazardous waste container.

Disposal Procedure:

  • Containerization:

    • Place all solid waste of this compound into a clearly labeled, leak-proof, and sealable hazardous waste container.

    • For solutions, use a compatible, sealed container. Do not mix with other solvent wastes unless approved by your institution's EHS department.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("113082-99-8"), and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Documentation:

    • Maintain a log of all waste generated, including the date, quantity, and chemical identity.

  • Arranging for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste.

Experimental Protocols Cited

This guidance is based on established principles of pharmaceutical waste management and a conservative interpretation of available safety data for this compound and its parent compound. No specific experimental protocols for the disposal of this impurity were found in the public domain. The recommended procedures are derived from regulatory guidelines for handling potentially hazardous pharmaceutical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway start Generation of This compound Waste sds_review Review Safety Data Sheet (SDS) start->sds_review hazard_determination Is it definitively non-hazardous? sds_review->hazard_determination hazardous_waste Treat as Hazardous Waste hazard_determination->hazardous_waste No / Uncertain containerize Containerize and Label hazardous_waste->containerize store Store in Designated Area containerize->store ehs_contact Contact EHS for Pickup store->ehs_contact incineration Transport to Licensed Incineration Facility ehs_contact->incineration

References

Essential Safety and Handling Protocols for Calcipotriol Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for Calcipotriol Impurity C. Given the absence of a specific Safety Data Sheet (SDS) for this impurity, the following procedures are based on the known hazards of the parent compound, calcipotriol, and general best practices for handling potent pharmaceutical compounds. Calcipotriol is classified as a highly toxic substance, and therefore, its impurities should be handled with the same high degree of caution to minimize exposure risk.

Compound Information
PropertyValueSource
Chemical Name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol[1][2]
CAS Number 113082-99-8[1][2][][4]
Molecular Formula C27H40O3[1][4]
Molecular Weight 412.6 g/mol [1][4]
Appearance Off-white to white solid[1][5]
Solubility Soluble in Methanol (MEOH) and Dimethyl sulfoxide (B87167) (DMSO)[1][4]
Storage 2-8°C, protect from light, stored under an inert atmosphere.[1][4][5]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The required level of PPE depends on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Low Risk) - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile glovesN/A
Handling of Powders/Solids (e.g., weighing, aliquoting) - Full-face respirator with P100/FFP3 cartridges or a Powered Air-Purifying Respirator (PAPR)[6]- Chemical-resistant disposable coveralls (e.g., Tyvek)[6]- Double-gloving (nitrile)[6]- Chemical-resistant shoe covers[6]- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles and a face shield[7]- Chemical-resistant gloves (e.g., nitrile)[7]- Chemical-resistant apron over lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)

Note: Always inspect PPE for integrity before use and follow manufacturer's guidelines for proper use, removal, and disposal.

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of this compound. All work with this compound should be performed in a designated area, such as a chemical fume hood or a containment glove box, to minimize the risk of exposure.

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Handling Area (Fume Hood/Glove Box) gather_materials Assemble Equipment & PPE prep_area->gather_materials review_sds Review Safety Protocols gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling weighing Weighing (in containment) don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate & Dispose Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of potent compounds.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.

cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) collect_waste Collect in Labeled, Sealed Containers solid_waste->collect_waste liquid_waste Liquid Waste (Unused solutions, rinsates) liquid_waste->collect_waste sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_waste->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste incineration High-Temperature Incineration store_waste->incineration

Caption: Disposal plan for this compound waste.

Disposal Procedures:

  • Waste Segregation: Separate waste into solid, liquid, and sharps streams.

  • Containment: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Decontamination of Empty Containers: Before disposing of the original compound container, triple rinse it with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Obliterate or remove all labels from the empty container before its final disposal.

  • Final Disposal: The recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain.

Experimental Protocols

Weighing a Solid Sample:

  • Ensure the analytical balance is located inside a chemical fume hood or other ventilated enclosure.

  • Don the appropriate PPE for handling powders, including a respirator and double gloves.

  • Use a disposable weigh boat to prevent cross-contamination.

  • Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula.

  • Once weighing is complete, carefully transfer the weigh boat to the vessel for the next step of the procedure.

  • Clean the spatula and the balance area using a wet-wiping technique to avoid generating dust. Dispose of the wipes as solid hazardous waste.

Solution Preparation:

  • Conduct all solution preparation steps within a chemical fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If sonication is required, ensure the vessel is capped to prevent aerosol generation.

  • Clearly label the container with the compound name, concentration, solvent, and date.

Spill Management:

In the event of a spill, immediately alert others in the area and evacuate if necessary. Use a pre-prepared spill kit appropriate for potent chemical compounds. Work from the outside of the spill inward to clean the area. All materials used for spill cleanup must be disposed of as hazardous waste. Following cleanup, the area must be thoroughly decontaminated.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.